2-bromo-N-(4-chlorophenyl)propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(4-chlorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYBWXZHGUNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506481 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77112-25-5 | |
| Record name | 2-Bromo-N-(4-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-bromo-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the chemical compound 2-bromo-N-(4-chlorophenyl)propanamide. The document details a probable synthetic pathway based on established chemical principles for amide formation, alongside a thorough characterization profile. This guide is intended to provide a foundational understanding for the synthesis and further investigation of this and related compounds.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight | 262.53 g/mol [1] |
| CAS Number | 77112-25-5 |
Synthesis
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 4-chloroaniline with 2-bromopropionyl chloride. This reaction is a standard method for the formation of N-aryl amides. The presence of a non-nucleophilic base is generally required to neutralize the hydrochloric acid byproduct generated during the reaction.
Proposed Reaction Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-chloroaniline
-
2-bromopropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Pyridine (or triethylamine)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane. Add pyridine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-bromopropionyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled aniline solution via a dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
Characterization
A comprehensive characterization of the synthesized this compound is crucial to confirm its identity and purity. The following sections detail the expected and available analytical data.
Physical Properties
| Property | Value |
| Appearance | White to off-white solid (Predicted) |
| Melting Point | Not available in searched literature |
| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate); Insoluble in water (Predicted) |
Spectroscopic Data
3.2.1. Mass Spectrometry (MS)
A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[2] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (262.53 g/mol ), with characteristic isotopic patterns for bromine and chlorine.
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound were not found in the performed searches, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Broad singlet | 1H | N-H (amide) |
| ~ 7.4 - 7.6 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~ 7.2 - 7.4 | Doublet | 2H | Ar-H (ortho to -Cl) |
| ~ 4.5 - 4.7 | Quartet | 1H | -CH(Br)- |
| ~ 1.9 - 2.1 | Doublet | 3H | -CH₃ |
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (amide) |
| ~ 135 - 138 | Ar-C (C-NH) |
| ~ 129 - 132 | Ar-C (C-Cl) |
| ~ 128 - 130 | Ar-CH |
| ~ 120 - 123 | Ar-CH |
| ~ 45 - 50 | -CH(Br)- |
| ~ 22 - 25 | -CH₃ |
3.2.3. Infrared (IR) Spectroscopy
An experimental IR spectrum for the target compound was not found. However, the IR spectrum of an amide would be expected to show characteristic absorption bands.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 3300 - 3400 | N-H | Stretching |
| ~ 1650 - 1680 | C=O | Stretching (Amide I) |
| ~ 1510 - 1550 | N-H | Bending (Amide II) |
| ~ 1200 - 1300 | C-N | Stretching |
| ~ 1080 - 1100 | C-Cl | Stretching |
| ~ 550 - 650 | C-Br | Stretching |
Experimental and Analytical Workflow
The following diagram illustrates the logical flow from synthesis to characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis of this compound via a standard amidation reaction. The guide also provides a comprehensive, albeit partially predictive, characterization profile essential for the verification of the synthesized compound. The provided experimental protocol and analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further exploration of this and related N-aryl amide compounds. Further experimental work is required to determine the precise melting point and to obtain definitive NMR and IR spectra for this specific molecule.
References
2-bromo-N-(4-chlorophenyl)propanamide chemical properties and structure
An In-depth Technical Guide to 2-bromo-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the chemical properties and structure of this compound. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This guide includes detailed information on the compound's chemical identity, physicochemical properties, and key safety information. A plausible synthetic route is also presented, complete with a detailed experimental protocol and a workflow diagram to illustrate the process. All quantitative data is summarized in tables for clarity and ease of comparison.
Chemical Identity and Structure
This compound is a halogenated amide derivative. Its structure consists of a propanamide backbone substituted with a bromine atom at the alpha-carbon and a 4-chlorophenyl group attached to the nitrogen atom.
Chemical Structure
Caption: Chemical structure of this compound.
IUPAC Name
The systematic IUPAC name for this compound is this compound.
Chemical Identifiers
The following table summarizes the key chemical identifiers for this compound.
| Identifier | Value |
| CAS Number | 77112-25-5[1] |
| Molecular Formula | C9H9BrClNO[1][2][3] |
| InChI | InChI=1S/C9H9BrClNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13)[2] |
| InChIKey | YUNYBWXZHGUNNQ-UHFFFAOYSA-N[1][2] |
| SMILES | CC(C(=O)NC1=CC=C(C=C1)Cl)Br[4] |
Physicochemical Properties
The key physicochemical properties of this compound are presented in the table below.
| Property | Value |
| Molecular Weight | 262.53 g/mol [1][2][3] |
| Exact Mass | 260.955605 g/mol [2] |
| Topological Polar Surface Area | 29.1 Ų[3][5] |
| Hydrogen Bond Donor Count | 1[3] |
| Hydrogen Bond Acceptor Count | 1[3] |
| Rotatable Bond Count | 2[3] |
Spectral Data
Spectral data is crucial for the structural elucidation and confirmation of chemical compounds. For this compound, the following spectral information is available:
-
Mass Spectrometry (GC-MS): A mass spectrum obtained via gas chromatography is available, which can be used to determine the compound's molecular weight and fragmentation pattern.[2] The ionization type used for the available spectrum is Electron Ionization (EI).[2]
Synthesis and Experimental Protocols
While a specific, published synthesis for this compound was not found in the initial search, a plausible and standard method for its preparation would involve the acylation of 4-chloroaniline with 2-bromopropanoyl halide. A similar methodology is employed for the synthesis of related amide structures.[6][7][8]
Proposed Synthetic Pathway
The synthesis involves the reaction of 4-chloroaniline with 2-bromopropanoyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound.
Materials:
-
4-chloroaniline
-
2-bromopropanoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Pyridine or triethylamine
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) and pyridine (1.1 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in anhydrous dichloromethane to the stirred reaction mixture via a dropping funnel. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
Experimental Workflow
Caption: A logical workflow for the synthesis and purification.
Safety and Handling
Based on data for structurally similar compounds like 2-bromo-1-(4-chlorophenyl)propan-1-one, caution should be exercised when handling this compound.
Hazard Statements (Anticipated):
Precautionary Statements (Recommended):
-
Do not eat, drink or smoke when using this product.[10]
-
Wear protective gloves/protective clothing/eye protection/face protection.[10][11]
-
IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
IF ON SKIN: Wash with plenty of soap and water.[12]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]
-
Store in a well-ventilated place. Keep container tightly closed.[11]
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. N-(4-bromo-3-chlorophenyl)propanamide | C9H9BrClNO | CID 832651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [biogen.es]
- 5. 2-bromo-N-(3-chlorophenyl)propanamide | C9H9BrClNO | CID 3305138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. irejournals.com [irejournals.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Spectroscopic Analysis of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for 2-bromo-N-(4-chlorophenyl)propanamide, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted data based on the analysis of structurally similar compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related molecules.
Chemical Structure and Properties
This compound possesses a molecular formula of C₉H₉BrClNO and a molecular weight of 262.53 g/mol .[1] The structure features a propanamide backbone with a bromine atom at the alpha-position to the carbonyl group and a 4-chlorophenyl substituent on the amide nitrogen.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~ 7.5 | Doublet | 2H | Aromatic C-H (ortho to -NH) |
| ~ 7.3 | Doublet | 2H | Aromatic C-H (ortho to -Cl) |
| ~ 4.5 | Quartet | 1H | CH-Br |
| ~ 1.9 | Doublet | 3H | CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 168 | C=O (Amide) |
| ~ 137 | Aromatic C-NH |
| ~ 130 | Aromatic C-Cl |
| ~ 129 | Aromatic C-H |
| ~ 121 | Aromatic C-H |
| ~ 45 | CH-Br |
| ~ 22 | CH₃ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| ~ 1670 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1490 | Medium | Aromatic C=C Stretch |
| ~ 1100 | Strong | C-N Stretch |
| ~ 830 | Strong | para-disubstituted C-H Bend |
| ~ 700 - 600 | Medium | C-Br Stretch |
| ~ 750 | Medium | C-Cl Stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Ion |
| 261/263/265 | [M]⁺ (Molecular Ion) |
| 182/184 | [M - Br]⁺ |
| 154/156 | [M - Br - CO]⁺ |
| 126/128 | [Cl-C₆H₄-NH]⁺ |
| 127 | [Cl-C₆H₄-N]⁺ |
| 111/113 | [C₆H₄Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples.
NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the thin film method is often employed. Dissolve a small amount of the compound in a volatile solvent like methylene chloride.
-
Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry
-
Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.
-
Sample Introduction: Introduce the sample into the mass spectrometer, which can be done via a direct insertion probe or by coupling with a gas chromatograph (GC/MS).
-
Data Acquisition: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[2]
Visualization of Methodologies
The following diagrams illustrate the general workflows for spectroscopic analysis and the structural features of this compound.
References
An In-depth Technical Guide on 2-bromo-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide compound of interest in medicinal chemistry and drug development. This document details its chemical identity, a proposed synthetic route, potential antimicrobial activities based on structurally related compounds, and suggested experimental protocols for its evaluation.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 77112-25-5 |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight | 262.53 g/mol |
| Structure |
|
Synthesis and Characterization
A proposed synthetic pathway for this compound involves the acylation of 4-chloroaniline with 2-bromopropanoyl bromide. This reaction is a standard method for the formation of amides.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chloroaniline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as an acid scavenger.
-
Acylation: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of 2-bromopropanoyl bromide (1.1 equivalents) in the same anhydrous solvent to the flask with constant stirring.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Potential Biological Activity
While specific biological data for this compound is not extensively available in the public domain, the haloamide functional group is present in various compounds exhibiting antimicrobial properties. Research on structurally similar molecules, such as other N-aryl-2-bromoamides, suggests potential antibacterial and antifungal activities.
Data on Structurally Related Compounds
The following table summarizes the antimicrobial activity of some related bromo-amide compounds against various microbial strains. This data can serve as a preliminary guide for investigating the potential of this compound.
| Compound | Organism | Activity (MIC/MFC in µg/mL) | Reference |
| 2-bromo-N-phenylacetamide | Candida glabrata | MIC: 16, MFC: 32-64 | [1] |
| 2-bromo-N-phenylacetamide | Candida spp. (fluconazole-resistant) | MIC: 32, MFC: 64 | [2] |
MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration
Proposed Experimental Workflow for Biological Evaluation
The following diagram outlines a logical workflow for the synthesis, purification, and subsequent biological evaluation of this compound.
Caption: A logical workflow for the synthesis and biological evaluation of the target compound.
Proposed Signaling Pathway Investigation
The precise mechanism of action for antimicrobial haloamides is not always well-defined. For antifungal activity, a common approach is to investigate interference with the fungal cell wall or cell membrane. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound, focusing on the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: A proposed mechanism of action targeting fungal ergosterol biosynthesis.
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized fungal inoculum according to CLSI guidelines.
-
Compound Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the fungal suspension. Include positive (no drug) and negative (no inoculum) controls.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plates.
This technical guide provides a foundational understanding of this compound for research and development purposes. Further experimental validation is necessary to confirm the proposed synthesis, biological activities, and mechanisms of action.
References
Potential Biological Activity of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the potential biological activities of 2-bromo-N-(4-chlorophenyl)propanamide and structurally related compounds. Direct experimental data on the biological effects of this compound is not extensively available in current literature. However, analysis of analogous chemical structures reveals significant potential for antimicrobial and anticancer activities. This whitepaper summarizes the existing data on these related compounds, presenting quantitative biological activity, detailed experimental protocols, and exploring potential mechanisms of action through signaling pathway diagrams. The information herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting promising avenues for future investigation into this class of compounds.
Introduction
Halogenated phenylamides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The presence of halogen atoms and the amide linkage can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of these molecules. This document focuses on the potential biological activities of this compound by examining the established bioactivities of structurally similar molecules. The primary activities observed in related compounds are antifungal and anticancer effects, which will be the central focus of this guide.
Potential Antifungal Activity
While direct studies on the antifungal properties of this compound are limited, research on analogous compounds provides strong indications of potential efficacy.
Antifungal Activity of Related Compounds
A notable related compound, 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone , has demonstrated significant antifungal activity against various Candida species.[1][2][3] This suggests that the presence of a bromo- and chloro-substituted phenyl moiety is a key pharmacophore for antifungal action.
Another related compound, 2-bromo-N-phenylacetamide (A1Br) , has shown excellent antifungal activity against Candida glabrata isolates from the oral cavity.[4] Studies have also demonstrated its fungicidal and antibiofilm properties against fluconazole-resistant Candida species.[5]
Table 1: Antifungal Activity of Compounds Related to this compound
| Compound | Organism | Activity Metric | Value | Reference |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida albicans (clinical strains) | MIC Range | 0.00195 - 0.0078 µg/mL | [1][2] |
| 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone | Candida strains (9 strains) | MFC | 32 µg/mL | [1][2][3] |
| 2-bromo-N-phenylacetamide (A1Br) | Candida glabrata (oral isolates) | MIC | 16 µg/mL | [4] |
| 2-bromo-N-phenylacetamide (A1Br) | Candida glabrata (oral isolates) | MFC Range | 32 - 64 µg/mL | [4] |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MIC | 32 µg/mL | [5] |
| 2-bromo-N-phenylacetamide | Fluconazole-resistant Candida spp. | MFC | 64 µg/mL | [5] |
Experimental Protocols for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) based on the methodologies described for related compounds.
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Conclusion and Future Directions
While direct evidence for the biological activity of this compound is currently lacking in the scientific literature, the analysis of structurally similar compounds provides a strong rationale for its investigation as a potential antifungal and anticancer agent. The presence of the bromo- and chloro-substituted phenylamide core structure is a recurring motif in molecules with demonstrated efficacy against various fungal and cancer cell lines.
Future research should focus on the synthesis and in vitro screening of this compound against a panel of clinically relevant fungal pathogens and cancer cell lines. Should promising activity be identified, further studies to elucidate its mechanism of action, toxicity profile, and in vivo efficacy would be warranted. The information presented in this whitepaper serves as a valuable starting point for such investigations, offering insights into potential targets and experimental approaches.
References
- 1. Frontiers | Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains [frontiersin.org]
- 2. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Synthetic Utility of 2-bromo-N-(4-chlorophenyl)propanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(4-chlorophenyl)propanamide is a versatile synthetic intermediate of significant interest in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications. Its structure, featuring a reactive bromine atom alpha to an amide carbonyl group, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This technical guide provides an in-depth overview of its role as a precursor, including detailed experimental protocols for its synthesis and subsequent transformations, alongside relevant quantitative data.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the acylation of 4-chloroaniline with 2-bromopropanoyl halide (bromide or chloride). This reaction is analogous to the well-documented synthesis of similar haloamides.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of the analogous acetamide.
Materials:
-
4-Chloroaniline
-
2-Bromopropanoyl bromide (or 2-Bromopropanoyl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Potassium Carbonate (K₂CO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in dichloromethane and a saturated aqueous solution of potassium carbonate.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to stir vigorously in the ice bath for approximately 1-2 hours.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Quantitative Data for Analogous Synthesis:
The following table summarizes the typical yield for the synthesis of the closely related 2-bromo-N-(p-chlorophenyl) acetamide.
| Product | Starting Materials | Solvent | Base | Reaction Time | Temperature | Yield |
| 2-bromo-N-(p-chlorophenyl) acetamide | 4-Chloroaniline, Bromoacetyl bromide | CH₂Cl₂ | K₂CO₃ | 1 hour | Ice bath (0 °C) | 80% |
This compound as a Precursor in Nucleophilic Substitution Reactions
The primary utility of this compound in organic synthesis is as an electrophilic precursor for the introduction of various functionalities via nucleophilic substitution at the alpha-carbon. This is most commonly exploited in the synthesis of 2-amino-N-(4-chlorophenyl)propanamide derivatives, which are of interest as potential pharmacophores.
Experimental Protocol: General Procedure for the Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., butylamine, octylamine, piperidine)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Potassium Carbonate (K₂CO₃) solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
Add a saturated aqueous solution of potassium carbonate.
-
To this biphasic mixture, add the desired amine (1.0-1.2 eq) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 3-5 hours.
-
Upon completion, separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 2-amino-N-(4-chlorophenyl)propanamide derivative by column chromatography or recrystallization.
Quantitative Data for Analogous Reactions:
The table below presents the yields for the synthesis of various 2-amino-N-(p-chlorophenyl) acetamide derivatives from their bromo-precursor.
| Product | Nucleophile | Solvent | Base | Reaction Time | Temperature | Yield |
| 2-(butylamino)-N-(4-chlorophenyl) acetamide | Butylamine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 60% |
| 2-(octylamino)-N-(4-chlorophenyl) acetamide | Octylamine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 61% |
| 2-(piperidin-1-yl)-N-(4-chlorophenyl) acetamide | Piperidine | CH₂Cl₂ | K₂CO₃ | 3 hours | Room Temperature | 60% |
Visualizing the Synthetic Workflow
The synthetic pathway from readily available starting materials to the final amino-propanamide derivatives can be visualized as a clear workflow.
Caption: Synthetic workflow for this compound and its subsequent conversion.
Logical Relationship of Reactivity
The core of this compound's utility lies in the electrophilic nature of the alpha-carbon, which is susceptible to attack by a wide range of nucleophiles.
Exploring the Therapeutic Potential of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The scaffold of 2-bromo-N-(4-chlorophenyl)propanamide presents a compelling starting point for the development of novel therapeutic agents. Its inherent chemical functionalities offer opportunities for diverse structural modifications, leading to derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and potential mechanisms of action of derivatives based on this core structure, with a focus on their antimicrobial and anti-inflammatory properties.
Synthesis of Derivatives
The synthesis of this compound derivatives can be approached through various established chemical methodologies. A common strategy involves the amidation of 4-chloroaniline with 2-bromopropanoyl bromide. Subsequent modifications can be introduced by nucleophilic substitution of the bromine atom, allowing for the introduction of a wide array of functional groups and the generation of a diverse chemical library.
A generalized synthetic workflow is depicted below:
Biological Evaluation: Antimicrobial and Anti-inflammatory Activities
Derivatives of N-aryl-2-bromopropanamides have shown promise as both antimicrobial and anti-inflammatory agents. The following sections detail the experimental protocols for evaluating these activities and present available data for structurally related compounds.
Antimicrobial Activity
The antimicrobial properties of these derivatives can be assessed against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Disk Diffusion Agar Method
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, with the turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Sterile Mueller-Hinton agar plates are uniformly swabbed with the microbial inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay to determine the minimum inhibitory concentration (MIC) of a compound.
-
Serial Dilutions: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Table 1: Antimicrobial Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | Test Organism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Gram-positive bacteria | 2.5–5.0 | [1][2] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Gram-positive bacteria | 2.5–5.0 | [1][2] |
Anti-inflammatory Activity
The anti-inflammatory potential of the derivatives can be evaluated using in vitro assays that measure the inhibition of key inflammatory mediators.
Experimental Protocol: Protease Inhibition Assay
This assay assesses the ability of a compound to inhibit the activity of proteases, such as trypsin, which are involved in the inflammatory cascade.
-
Reaction Mixture: A reaction mixture is prepared containing trypsin, the test compound at various concentrations, and a suitable buffer.
-
Substrate Addition: A chromogenic substrate for trypsin (e.g., N-benzoyl-DL-arginine-p-nitroanilide) is added to initiate the reaction.
-
Incubation: The mixture is incubated at 37°C for a specific period.
-
Measurement of Absorbance: The absorbance of the solution is measured at a specific wavelength (e.g., 410 nm). The amount of p-nitroaniline released is proportional to the enzyme activity.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the inhibitor). The IC50 value (the concentration of the compound that causes 50% inhibition) is then determined.
Table 2: Anti-inflammatory Activity of Structurally Related N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives
| Compound | Assay | IC50 (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | Protease (Trypsin) Inhibition | 0.04–0.07 | [1] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | Protease (Trypsin) Inhibition | 0.04–0.07 | [1] |
| Acetylsalicylic Acid (Positive Control) | Protease (Trypsin) Inhibition | 0.4051 ± 0.0026 | [1] |
Potential Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated, their observed anti-inflammatory activity suggests potential interaction with key inflammatory signaling cascades. A hypothetical pathway that could be targeted by these compounds is the NF-κB signaling pathway, a central regulator of inflammation.
Structure-Activity Relationship (SAR)
While a comprehensive structure-activity relationship (SAR) study for derivatives of this compound is not yet available, preliminary insights can be drawn from related compound classes. For instance, in N-aryl amide derivatives, the nature and position of substituents on the aryl ring can significantly influence biological activity. Halogen atoms, such as chlorine and bromine, are often associated with enhanced antimicrobial and anti-inflammatory effects. The lipophilicity and electronic properties of the substituents introduced at the 2-position of the propanamide chain are also expected to play a crucial role in target binding and overall efficacy.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of infectious and inflammatory diseases. The available data on structurally related compounds suggest that derivatives of this core structure are likely to exhibit potent biological activities. Future research should focus on the synthesis and systematic evaluation of a diverse library of these derivatives to establish a clear structure-activity relationship. Further mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in their pharmacological effects. Such efforts will be instrumental in advancing these promising compounds through the drug discovery and development pipeline.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2-bromo-N-(4-chlorophenyl)propanamide
Disclaimer: No specific safety and toxicological data for 2-bromo-N-(4-chlorophenyl)propanamide has been found in publicly available literature and safety data sheets (SDS). The following guide is based on data for the close structural analog, 2-bromo-1-(4-chlorophenyl)propan-1-one , and should be used as a precautionary reference. Researchers and scientists must perform a thorough risk assessment specific to their experimental conditions before handling this compound.
This technical guide provides a comprehensive overview of the potential hazards, handling precautions, and emergency procedures for this compound, extrapolated from its structural analog. The information is intended for drug development professionals, researchers, and scientists.
Hazard Identification and GHS Classification
Based on the data for 2-bromo-1-(4-chlorophenyl)propan-1-one, the anticipated GHS classification for this compound is as follows.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | Warning | H302: Harmful if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 4 | GHS07 | Warning | H312: Harmful in contact with skin.[1] |
| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | GHS07 | Warning | H319: Causes serious eye irritation.[2] |
| Acute Toxicity, Inhalation | Category 4 | GHS07 | Warning | H332: Harmful if inhaled.[1][2] |
| Specific Target Organ Toxicity | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation.[2] |
Precautionary Statements and Safe Handling
Strict adherence to the following precautionary measures is crucial to minimize exposure and ensure laboratory safety.
| Type | Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fumes.[2] |
| P264 | Wash all exposed external body areas thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[2] | |
| Response | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound.
| Body Part | Equipment | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US).[3] A face shield is recommended for splash protection. |
| Skin | Chemical-resistant Gloves | Impervious gloves (e.g., nitrile, neoprene). Breakthrough time should be monitored.[2] |
| Protective Clothing | Wear fire/flame resistant and impervious clothing.[3] A lab coat is mandatory. | |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[3] |
Emergency Procedures
Immediate and appropriate response is critical in case of accidental exposure.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Fire-Fighting and Spill-Response Measures
| Situation | Recommended Action |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus for firefighting if necessary.[4] May emit poisonous and corrosive fumes upon combustion.[2] |
| Minor Spill | Use dry clean up procedures and avoid generating dust. Collect residues and place in a suitable, labeled container for waste disposal.[2] |
| Major Spill | Evacuate personnel to safe areas. Control personal contact by wearing protective clothing. Prevent spillage from entering drains or water courses.[2] |
Experimental Protocol: Representative Synthesis of an N-Aryl Amide
The following is a general protocol for the synthesis of an N-aryl amide, which may be adapted for the synthesis of this compound.
Materials:
-
4-chloroaniline
-
2-bromopropionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-bromopropionyl chloride (1.1 eq) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl amide.
Visualizations
The following diagrams illustrate key logical workflows and potential mechanisms relevant to the handling and toxicology of this compound.
Caption: A logical workflow for the safe handling of hazardous chemical powders.
Caption: A potential mechanism of toxicity for electrophilic compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-bromo-N-(4-chlorophenyl)propanamide, a halogenated amide of interest in medicinal chemistry and drug discovery. The synthetic route described is an N-acylation reaction, a fundamental transformation in organic chemistry. This protocol outlines the reaction between 4-chloroaniline and 2-bromopropionyl bromide, including reagent specifications, a step-by-step procedure, safety precautions, and methods for purification and characterization.
Data Presentation
Reactant Specifications
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Key Hazards |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | 106-47-8 | Toxic if swallowed, in contact with skin, or if inhaled; May cause cancer. |
| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | 563-76-8 | Causes severe skin burns and eye damage; Harmful if swallowed. |
| Pyridine (Base) | C₅H₅N | 79.10 | 110-86-1 | Flammable liquid and vapor; Harmful if swallowed, in contact with skin, or if inhaled. |
| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | 75-09-2 | May cause cancer; Causes skin and serious eye irritation. |
Product Specifications
| Product | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| This compound | C₉H₉BrClNO | 262.53 | 77112-25-5 | Off-white to pale brown solid | Not available |
Experimental Protocols
Synthesis of this compound
This protocol details the N-acylation of 4-chloroaniline with 2-bromopropionyl bromide.
Materials:
-
4-Chloroaniline
-
2-Bromopropionyl bromide
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-chloroaniline (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Acylating Agent: Slowly add a solution of 2-bromopropionyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled aniline solution via the dropping funnel. Maintain the temperature of the reaction mixture between 0 and 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the pure product as a solid.
-
Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR and ¹³C NMR spectra to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Use of 2-Bromo-N-(4-chlorophenyl)propanamide in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the utilization of 2-bromo-N-(4-chlorophenyl)propanamide as a versatile starting material in the synthesis of various heterocyclic compounds. The inherent reactivity of the α-bromo amide functionality allows for its application in classical condensation reactions to form key heterocyclic scaffolds, such as thiazoles and oxazolidinones. These heterocycles are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active molecules. This guide offers detailed experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of reaction pathways and workflows to facilitate understanding and implementation in a research setting.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The development of efficient synthetic routes to these scaffolds is a cornerstone of medicinal chemistry. This compound is a readily accessible α-bromo amide that serves as a valuable building block for the construction of several important heterocyclic rings. The presence of the electrophilic α-carbon, the amide linkage, and the substituted phenyl ring provides multiple points for synthetic diversification.
This application note focuses on two primary applications of this compound in heterocyclic synthesis:
-
Synthesis of 2-Aminothiazole Derivatives: Through the well-established Hantzsch thiazole synthesis, this compound can be reacted with thiourea to yield 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivatives. These structures are privileged motifs in numerous therapeutic agents.
-
Synthesis of Oxazolidinone Scaffolds: Intramolecular cyclization or reaction with suitable reagents can lead to the formation of oxazolidinone rings, another critical heterocyclic system in medicinal chemistry.
Synthesis of Starting Material: this compound
The starting material can be synthesized in a two-step sequence from commercially available 4-chloroaniline.
Workflow for the Synthesis of this compound:
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(4-chlorophenyl)propanamide
-
To a solution of 4-chloroaniline (1.0 eq.) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq.).
-
Slowly add propanoyl chloride (1.1 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(4-chlorophenyl)propanamide.
Step 2: Synthesis of this compound
-
Dissolve N-(4-chlorophenyl)propanamide (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Application in Heterocyclic Synthesis
Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivatives
The Hantzsch thiazole synthesis is a reliable method for the construction of the thiazole ring. It involves the reaction of an α-halocarbonyl compound with a thioamide. In this case, this compound serves as the α-halocarbonyl equivalent.
Reaction Pathway for Hantzsch Thiazole Synthesis:
Figure 2: Reaction pathway for the synthesis of a thiazole derivative.
Experimental Protocol: Synthesis of 2-Amino-4-methyl-N-(4-chlorophenyl)thiazole Derivative
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the desired 2-amino-4-methyl-N-(4-chlorophenyl)thiazole derivative.
| Parameter | Value | Reference |
| Reactants | This compound, Thiourea | General Hantzsch Synthesis |
| Solvent | Ethanol | [1][2] |
| Temperature | Reflux (approx. 78 °C) | [1] |
| Reaction Time | 6-8 hours | Analogous Reactions |
| Typical Yield | 60-80% (expected) | Analogous Reactions |
Table 1: Summary of Reaction Conditions for Thiazole Synthesis.
Synthesis of Oxazolidinone Derivatives
α-Bromo amides can serve as precursors to oxazolidinones through various synthetic strategies, often involving intramolecular cyclization. For instance, conversion of the amide nitrogen to a nucleophile or reaction with an external nucleophile that can subsequently displace the bromide can initiate ring formation. A plausible route involves the reaction with a carbonate source to form an intermediate that cyclizes.
Proposed Pathway for Oxazolidinone Synthesis:
Figure 3: Proposed pathway for the synthesis of an oxazolidinone derivative.
Experimental Protocol: Synthesis of 5-Methyl-3-(4-chlorophenyl)oxazolidin-2-one
-
To a solution of this compound (1.0 eq.) in a dry, aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.2 eq.) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired oxazolidinone.
| Parameter | Value | Reference |
| Reactants | This compound, Sodium Hydride | General Intramolecular Cyclization |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 12-24 hours | Analogous Reactions |
| Typical Yield | 40-60% (expected) | Analogous Reactions |
Table 2: Summary of Reaction Conditions for Oxazolidinone Synthesis.
Safety and Handling
This compound is an α-bromo amide and should be handled with care. It is a potential lachrymator and skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for the synthesis of thiazole and oxazolidinone derivatives. The straightforward preparation of the starting material and its reactivity in established cyclization reactions make it an attractive tool for researchers in drug discovery and organic synthesis. Further exploration of its reactivity with other nucleophiles could lead to the discovery of novel heterocyclic scaffolds.
References
Application Notes and Protocols for Antimicrobial Screening of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the antimicrobial activity of 2-bromo-N-(4-chlorophenyl)propanamide derivatives is limited in the current scientific literature. The following application notes and protocols are based on established methodologies for the antimicrobial screening of structurally related compounds, such as other halo-N-phenylalkanamides. These should serve as a comprehensive guide for designing and conducting antimicrobial evaluations of the title compounds.
Introduction
The emergence of multidrug-resistant pathogens necessitates the discovery and development of novel antimicrobial agents. Substituted amide derivatives, including halogenated N-phenylalkanamides, represent a promising class of compounds with potential antimicrobial properties. The this compound scaffold offers a unique combination of a reactive bromine atom, a lipophilic chlorophenyl ring, and a propanamide backbone, suggesting possible interactions with microbial targets. This document provides detailed protocols for the in vitro screening of these derivatives to determine their antimicrobial efficacy.
Data Presentation: Antimicrobial Activity of Structurally Related Compounds
The following tables summarize the antimicrobial activity of compounds structurally related to this compound, providing a reference for expected activity ranges and susceptible microbial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Related N-Phenylamide Derivatives
| Compound Class | Derivative/Substituent | Test Organism | MIC | Reference |
| 2-Amino-N-(p-chlorophenyl)acetamide | 2-(octylamino) | Staphylococcus aureus ATCC6538p | - | [1] |
| N-Benzamide | 4-hydroxy-N-(4-bromophenyl) | Bacillus subtilis | 6.25 µg/mL | [2] |
| N-Benzamide | 4-hydroxy-N-phenyl | Escherichia coli | 3.12 µg/mL | [2] |
| Pyrazine carboxamide | N-(4'-chloro-2-methyl-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 25 mg/mL | [3] |
| Pyrazine carboxamide | N-(4'-fluoro-2-methyl-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 12.5 mg/mL | [3] |
| Pyrazine carboxamide | N-(2-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl) | XDR S. Typhi | 6.25 mg/mL | [3] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Ethyl ester | Streptococcus pneumoniae ATCC 49619 | 2.5 mg/mL | |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Hydrazide | Staphylococcus aureus ATCC 25923 | 2.5 mg/mL |
Note: The original data for 2-(octylamino)-N-(4-chlorophenyl) acetamide was presented as a zone of inhibition.
Table 2: Zone of Inhibition of Related N-Phenylamide Derivatives
| Compound Class | Derivative/Substituent | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| 2-Amino-N-(p-chlorophenyl)acetamide | 2-(butylamino) | Staphylococcus aureus ATCC6538p | 0.1 g/mL | 23.5 | [1] |
| N-Benzamide | 4-hydroxy-N-phenyl | Bacillus subtilis | - | 25 | [2] |
| N-Benzamide | 4-hydroxy-N-phenyl | Escherichia coli | - | 31 | [2] |
| N-Benzamide | N-(4-methylphenyl) | Bacillus subtilis | - | 24 | [2] |
| N-Benzamide | N-(4-bromophenyl) | Escherichia coli | - | 24 | [2] |
Experimental Protocols
Agar Well Diffusion Assay (Preliminary Screening)
This method provides a qualitative assessment of the antimicrobial activity of the synthesized derivatives.
Materials:
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6 mm diameter)
-
Micropipettes
-
Sterile swabs
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve compounds)
-
Bacterial/fungal cultures
Procedure:
-
Prepare and sterilize MHA or SDA plates.
-
Prepare a microbial inoculum adjusted to a 0.5 McFarland standard.
-
Using a sterile swab, evenly spread the microbial suspension over the entire surface of the agar plate to create a lawn.
-
Allow the plates to dry for 5-10 minutes.
-
Using a sterile cork borer, create wells of 6 mm diameter in the agar.
-
Add a specific volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (clear zone around the well) in millimeters.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Multichannel pipette
-
Microplate reader (optional)
-
Test compounds dissolved in a suitable solvent
-
Positive and negative controls
-
Bacterial/fungal inoculum
Procedure:
-
Dispense 100 µL of sterile broth into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Prepare a microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (broth + inoculum) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
Caption: Experimental workflow for antimicrobial screening.
Caption: Generalized potential mechanisms of antimicrobial action.
References
Application Notes and Protocols for 2-bromo-N-(4-chlorophenyl)propanamide in Medicinal Chemistry
Note to the Reader: As of December 2025, detailed medicinal chemistry applications, quantitative biological data, and specific experimental protocols for 2-bromo-N-(4-chlorophenyl)propanamide are not extensively available in the public domain. This document provides general information based on the chemical properties of the compound and the known applications of structurally related molecules. The protocols and pathways described herein are illustrative and should be adapted based on specific research objectives.
Introduction
This compound is a halogenated amide with potential as a scaffold or intermediate in medicinal chemistry. Its structure, featuring a reactive bromine atom and a substituted phenyl ring, suggests possible interactions with biological targets. Halogenated organic compounds are of significant interest in drug discovery due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of molecules. While specific biological activities for this compound are not well-documented, the broader class of N-aryl-2-bromopropanamides has been explored for various therapeutic applications.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₉BrClNO |
| Molecular Weight | 262.53 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 77112-25-5 |
| Solubility | Predicted to be soluble in organic solvents like DMSO and ethanol. |
Potential Therapeutic Areas and Biological Activities
While direct evidence for the biological activity of this compound is lacking, related N-aryl-amides and brominated compounds have shown promise in several areas:
-
Anticancer Activity: The N-phenylacetamide moiety is found in various compounds with demonstrated anti-cancer properties. The introduction of a bromine atom can enhance cytotoxic effects.
-
Antimicrobial Activity: Bromo-substituted organic molecules have been investigated for their antibacterial and antifungal properties. The lipophilicity imparted by the halogen can facilitate membrane transport in microorganisms.
-
Enzyme Inhibition: The electrophilic nature of the carbon bearing the bromine atom suggests potential for covalent modification of enzyme active sites, particularly those with nucleophilic residues like cysteine or histidine.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This protocol describes a general method for the acylation of an aniline with a bromo-substituted acyl halide.
Materials:
-
4-chloroaniline
-
2-bromopropionyl bromide
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve 4-chloroaniline (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of 2-bromopropionyl bromide (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
The following diagrams illustrate a general workflow for the synthesis and evaluation of a novel chemical entity and a hypothetical signaling pathway that could be investigated.
Caption: A generalized workflow for the synthesis, biological evaluation, and optimization of a novel chemical compound in medicinal chemistry.
Application Notes and Protocols: Reaction of 2-bromo-N-(4-chlorophenyl)propanamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N-(4-chlorophenyl)propanamide is a versatile bifunctional molecule featuring a reactive electrophilic carbon center and an amide linkage to a substituted aromatic ring. The presence of the bromine atom at the α-position to the carbonyl group makes it susceptible to nucleophilic substitution reactions, providing a valuable scaffold for the synthesis of a diverse range of N-(4-chlorophenyl)propanamide derivatives. These derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities, including the modulation of key signaling pathways implicated in various diseases.
This document provides detailed application notes and experimental protocols for the reaction of this compound with a selection of common nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. The quantitative data from these reactions are summarized for comparative analysis, and a potential signaling pathway affected by the resulting products is illustrated.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are representative and may vary based on the specific reaction scale and purification methods.
| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Amine | Diethylamine | Acetonitrile | K₂CO₃ | 80 | 12 | 2-(Diethylamino)-N-(4-chlorophenyl)propanamide | 85-95 |
| Azide | Sodium Azide | DMF | - | 60 | 6 | 2-Azido-N-(4-chlorophenyl)propanamide | 90-98 |
| Thiol | Thiourea | Ethanol | - | Reflux | 4 | N-(4-chlorophenyl)-2-isothioureidopropanamide | 75-85 |
| Hydroxide | Sodium Hydroxide | Dioxane/H₂O | - | 100 | 2 | 2-Hydroxy-N-(4-chlorophenyl)propanamide | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of 2-(Diethylamino)-N-(4-chlorophenyl)propanamide (Amine Nucleophile)
This protocol describes the synthesis of 2-(diethylamino)-N-(4-chlorophenyl)propanamide via nucleophilic substitution with diethylamine.
Materials:
-
This compound
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add diethylamine (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(diethylamino)-N-(4-chlorophenyl)propanamide.
Protocol 2: Synthesis of 2-Azido-N-(4-chlorophenyl)propanamide (Azide Nucleophile)
This protocol is adapted from the synthesis of similar 2-azido acetamides and describes the reaction with sodium azide.[1]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 2-azido-N-(4-chlorophenyl)propanamide can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Synthesis of N-(4-chlorophenyl)-2-isothioureidopropanamide (Thiol Nucleophile)
This protocol describes the reaction with thiourea, a common sulfur nucleophile.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mandatory Visualization
Reaction Workflow
The general workflow for the nucleophilic substitution reaction of this compound is depicted below.
Caption: General experimental workflow for nucleophilic substitution.
Signaling Pathway: Inhibition of NF-κB
Derivatives of N-(4-chlorophenyl)propanamide have been shown to possess anti-inflammatory and anti-cancer properties, which are often linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. The synthesized N-(4-chlorophenyl)propanamide derivatives may interfere with this pathway, potentially by inhibiting the IKK complex or other upstream signaling components, thereby preventing NF-κB activation.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-bromo-N-(4-chlorophenyl)propanamide
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-bromo-N-(4-chlorophenyl)propanamide. The developed method is demonstrated to be stability-indicating through forced degradation studies, ensuring accurate determination of the active pharmaceutical ingredient (API) in the presence of its degradation products and potential process-related impurities. This method is suitable for routine quality control analysis and stability testing in research and drug development settings.
Introduction
This compound is a halogenated aromatic amide with potential applications in pharmaceutical development. Accurate and precise analytical methods are crucial for the characterization and quality control of this compound. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and specificity. The development of a stability-indicating HPLC method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance without interference from degradants, impurities, or excipients. This application note provides a detailed protocol for a stability-indicating HPLC method for this compound, validated according to the International Council for Harmonisation (ICH) guidelines.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data, the following physicochemical properties for this compound were estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₉H₉BrClNO | Based on chemical structure |
| Molecular Weight | 262.53 g/mol | Based on chemical structure |
| pKa | ~15-16 | The amide proton is weakly acidic. |
| logP | ~2.8 - 3.2 | Estimated based on similar halogenated aromatic amides. |
| UV λmax | ~254 nm | The chromophore is the N-(4-chlorophenyl)amide group. |
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 40% B, 2-10 min: 40-80% B, 10-12 min: 80% B, 12-12.1 min: 80-40% B, 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 60% A, 40% B) to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Solution: Prepare the sample solution by dissolving the material containing this compound in acetonitrile to achieve a target concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines.
Specificity (Forced Degradation)
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The reference standard was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M HCl, heated at 80°C for 2 hours.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1 M NaOH, kept at room temperature for 2 hours.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂, kept at room temperature for 24 hours.
-
Thermal Degradation: The solid reference standard was kept in an oven at 105°C for 24 hours.
-
Photolytic Degradation: The solid reference standard was exposed to UV light (254 nm) for 24 hours.
After degradation, the solutions were neutralized (for acid and base hydrolysis) and diluted with the mobile phase to the target concentration before injection. The chromatograms of the stressed samples were compared with that of an unstressed standard to evaluate the resolution between the parent peak and any degradation product peaks.
Linearity
The linearity of the method was evaluated by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
Accuracy
The accuracy of the method was determined by the recovery of known amounts of the reference standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate for each level.
Precision
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts using different equipment.
The precision was expressed as the relative standard deviation (%RSD) of the peak areas.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
Detection wavelength (± 2 nm)
The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and theoretical plates) was evaluated.
Data Presentation
System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 8500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Method Validation Summary
| Validation Parameter | Results |
| Linearity (1-100 µg/mL) | r² = 0.9998 |
| Accuracy (% Recovery) | 99.2% - 101.5% |
| Precision (%RSD) | |
| Repeatability | 0.6% |
| Intermediate Precision | 1.2% |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
| Robustness | The method was found to be robust. |
Diagrams
Caption: Workflow for the development and validation of the HPLC method.
Conclusion
A simple, precise, accurate, and stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound. The method meets all the requirements of the ICH guidelines for analytical method validation and is suitable for routine quality control and stability monitoring of this compound in a research and development environment. The forced degradation studies confirmed the specificity of the method, demonstrating its ability to separate the parent drug from its degradation products.
Application Notes and Protocols for the Chiral Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 2-bromo-N-(4-chlorophenyl)propanamide. This chiral α-bromo amide is a valuable building block in medicinal chemistry and drug development. The following sections outline three distinct and effective strategies for obtaining the enantiomerically pure (R)- and (S)-forms of the target compound:
-
Kinetic Resolution of Racemic this compound using a Lipase.
-
Diastereoselective Synthesis via a Chiral Auxiliary.
-
Catalytic Asymmetric Bromination of N-(4-chlorophenyl)propanamide.
Each method is presented with a detailed experimental protocol, a summary of expected quantitative data, and a visual workflow diagram. Additionally, a standardized protocol for the determination of enantiomeric excess (e.e.) using chiral High-Performance Liquid Chromatography (HPLC) is provided.
Introduction
Chiral α-halo amides are important intermediates in the synthesis of a wide range of biologically active molecules, including α-amino acids and peptidomimetics. The stereochemistry at the α-carbon is often crucial for the desired pharmacological activity. Consequently, the development of efficient methods for the synthesis of enantiomerically pure α-bromo amides is of significant interest. This guide details three robust approaches to obtain the (R)- and (S)-enantiomers of this compound.
Synthesis of Racemic this compound (Starting Material)
Prior to chiral synthesis or resolution, the racemic starting material is required. This can be synthesized via the amidation of 4-chloroaniline with 2-bromopropanoyl bromide.
Experimental Protocol: Racemic Synthesis
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield racemic this compound.
Method 1: Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively acylate one enantiomer of the racemic starting material, allowing for the separation of the unreacted enantiomer.
Experimental Protocol: Kinetic Resolution
-
Reaction Mixture: To a solution of racemic this compound (1.0 eq) in an organic solvent such as toluene, add a lipase preparation (e.g., Candida antarctica lipase B, CAL-B).
-
Acylating Agent: Add an acylating agent, such as vinyl acetate (0.6 eq).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amide and the acylated product.
-
Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The filtrate containing the unreacted (S)-enantiomer and the acylated (R)-enantiomer can be separated by column chromatography.
-
Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding (R)-2-bromo-N-(4-chlorophenyl)propanamide using mild basic conditions.
Expected Quantitative Data
| Parameter | Value |
| Conversion | ~50% |
| Enantiomeric Excess (e.e.) of unreacted (S)-amide | >95% |
| Enantiomeric Excess (e.e.) of acylated (R)-amide | >95% |
| Isolated Yield of (S)-enantiomer | ~40-45% |
Experimental Workflow
Application Notes and Protocols for the Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
Disclaimer: The synthesis of 2-bromo-N-(4-chlorophenyl)propanamide involves the use of hazardous chemicals that can pose significant health risks. These materials should only be handled by trained professionals in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls. This document provides a general overview and is not a substitute for a comprehensive risk assessment and consultation with safety professionals.
Introduction
This compound is a halogenated amide that can be synthesized via the acylation of 4-chloroaniline with a 2-bromopropanoyl halide. Amide bond formation is a fundamental reaction in organic chemistry, with wide applications in the pharmaceutical and materials sciences. The scale-up of such a synthesis requires careful consideration of reaction conditions, reagent stoichiometry, and, most importantly, safety protocols due to the hazardous nature of the reactants.
Reactants and Hazards
The primary reactants for this synthesis are 4-chloroaniline and a 2-bromopropanoyl halide, such as 2-bromopropionyl bromide. Both of these starting materials are hazardous and require stringent safety precautions.
| Compound | Formula | Molecular Weight ( g/mol ) | Hazards |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | Carcinogen, Toxic (Oral, Dermal, Inhalation), Skin/Eye Irritant, Methemoglobinemia Risk[1][2][3][4][5] |
| 2-Bromopropionyl bromide | C₃H₄Br₂O | 215.87 | Corrosive, Causes Severe Skin Burns and Eye Damage, Harmful if Swallowed, Lachrymator[6][7][8][9][10] |
| This compound | C₉H₉BrClNO | 262.53 | Potential for toxicity and irritation based on starting materials.[11] |
General Synthetic Approach
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution reaction between 4-chloroaniline and 2-bromopropionyl bromide. In this reaction, the amine group of 4-chloroaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl bromide. This reaction is often carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
References
- 1. nj.gov [nj.gov]
- 2. aarti-industries.com [aarti-industries.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. kscl.co.in [kscl.co.in]
- 8. fishersci.be [fishersci.be]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
- 11. This compound | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for 2-bromo-N-(4-chlorophenyl)propanamide in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-bromo-N-(4-chlorophenyl)propanamide as a key intermediate in the synthesis of potential pharmaceutical compounds. The protocols and data presented are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for the development of novel derivatives with potential therapeutic applications, particularly in the area of antibacterial research.
Application Notes
This compound is a versatile synthetic intermediate. Its utility in pharmaceutical synthesis stems from the presence of a reactive α-bromo group, which is susceptible to nucleophilic substitution. This allows for the facile introduction of various amine-containing moieties to generate a library of N-substituted propanamide derivatives. This structural motif is of interest in medicinal chemistry as the amide linkage is a common feature in biologically active molecules, and the introduction of diverse substituents allows for the modulation of physicochemical and pharmacological properties.
The primary application highlighted in this document is the synthesis of 2-amino-N-(4-chlorophenyl)propanamide derivatives, which are analogues of compounds reported to possess antibacterial activity.[1] The core reaction involves the displacement of the bromide ion by a primary or secondary amine, leading to the formation of a new carbon-nitrogen bond. The resulting compounds can be screened for their efficacy against various bacterial strains.
Logical Workflow for Synthesis and Evaluation
The following diagram illustrates the logical progression from the starting intermediate to the evaluation of the final compounds.
Caption: Logical workflow for the synthesis and evaluation of pharmaceutical candidates.
Experimental Protocols
General Synthesis of 2-amino-N-(4-chlorophenyl)propanamide Derivatives
This protocol is adapted from the synthesis of analogous acetamide derivatives and is expected to yield the desired propanamide compounds.[1]
Materials:
-
This compound
-
Various primary or secondary amines (e.g., piperidine, octylamine, butylamine, 3-fluoroaniline)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (for extraction and chromatography)
-
n-Hexane (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in dichloromethane.
-
Add a saturated aqueous solution of potassium carbonate to the flask.
-
To this biphasic mixture, add the desired amine (1.1 eq.) dropwise at room temperature with vigorous stirring.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the mobile phase.
-
Upon completion of the reaction, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to afford the pure 2-amino-N-(4-chlorophenyl)propanamide derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Experimental Workflow Diagram
The following diagram outlines the key steps in the synthesis and purification of 2-amino-N-(4-chlorophenyl)propanamide derivatives.
Caption: Step-by-step workflow for the synthesis and purification of target compounds.
Data Presentation
The following table presents hypothetical data for a series of synthesized 2-amino-N-(4-chlorophenyl)propanamide derivatives, based on expected outcomes from the described protocol. The antibacterial activity is presented as the diameter of the zone of inhibition in millimeters (mm).
| Compound ID | Amine Used | Molecular Formula | Yield (%) | Purity (%) | Antibacterial Activity (Zone of Inhibition, mm) vs. S. aureus |
| DP-1 | Piperidine | C₁₄H₁₉ClN₂O | 85 | >98 | 18 |
| DP-2 | Octylamine | C₁₇H₂₇ClN₂O | 78 | >97 | 15 |
| DP-3 | Butylamine | C₁₃H₁₉ClN₂O | 82 | >98 | 16 |
| DP-4 | 3-Fluoroaniline | C₁₅H₁₄ClFN₂O | 75 | >96 | 12 |
Hypothetical Signaling Pathway
While the precise mechanism of action for these novel compounds would require further investigation, a plausible hypothesis is the inhibition of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication. The diagram below illustrates a generalized pathway of bacterial cell wall synthesis and a hypothetical point of inhibition.
Caption: Hypothetical inhibition of bacterial cell wall synthesis by a novel propanamide derivative.
References
Application Notes and Protocols for the Biological Evaluation of N-aryl-2-bromoamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the biological evaluation of N-aryl-2-bromoamides, a class of compounds with potential therapeutic applications. This document outlines detailed methodologies for key experiments, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Introduction
N-aryl-2-bromoamides are a class of organic compounds that have garnered interest in medicinal chemistry due to their potential as bioactive molecules. Their structural motif, featuring an amide linkage and a bromoalkyl group, makes them candidates for interacting with various biological targets. Understanding their cellular effects is crucial for the development of novel therapeutics. The following protocols and data provide a framework for the systematic biological evaluation of these compounds.
Data Presentation: Cytotoxicity of N-aryl Amide Derivatives
The following table summarizes the cytotoxic activities of various N-aryl amide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Arylpropyl sulfonamide (Cmpd 15) | PC-3 (Prostate) | 29.2 | [2] |
| Arylpropyl sulfonamide (Cmpd 15) | HL-60 (Leukemia) | 20.7 | [2] |
| Arylpropyl sulfonamide (B13) | PC-3 (Prostate) | 79.3 | [2] |
| Arylpropyl sulfonamide (B13) | HL-60 (Leukemia) | 33.6 | [2] |
| 2-Aryl-3-nitro-2H-chromene | MCF-7 (Breast) | 0.81 ± 0.04 (µg/mL) | [3] |
| 2-Aryl-3-nitro-2H-chromene | MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | [3] |
| N-substituted benzamide (3CPA) | 70Z/3 (pre-B cell) | >250 | [4] |
| N-substituted benzamide (3CPA) | HL-60 (Leukemia) | >250 | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and accuracy in the evaluation of N-aryl-2-bromoamides.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4]
Materials:
-
N-aryl-2-bromoamide compounds
-
Target cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-aryl-2-bromoamide compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 1.5 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[5][6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the N-aryl-2-bromoamide compound at the desired concentration and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and wash with serum-containing media.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 × 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System or similar fluorometric/colorimetric assay kit
-
Treated and untreated cells
-
Luminometer or fluorometer
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with the N-aryl-2-bromoamide compound.
-
Reagent Preparation: Prepare the caspase substrate reagent according to the manufacturer's instructions.
-
Cell Lysis and Substrate Cleavage: Add the caspase reagent directly to the wells containing the treated cells. This reagent typically contains a cell lysis buffer and a pro-luminescent or fluorogenic caspase substrate (e.g., containing the DEVD sequence for caspase-3/7).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase activity.
Visualizations: Pathways and Workflows
The following diagrams illustrate the proposed signaling pathway for N-aryl-2-bromoamide-induced apoptosis and a general workflow for their biological evaluation.
Caption: Proposed intrinsic pathway of apoptosis induced by N-aryl-2-bromoamides.
Caption: General workflow for the biological evaluation of N-aryl-2-bromoamides.
Discussion of Potential Mechanism of Action
Based on studies of structurally related N-substituted benzamides, it is proposed that N-aryl-2-bromoamides may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][7] This pathway is initiated by intracellular stress signals and converges on the mitochondria.
The proposed mechanism involves the following key steps:
-
Modulation of Bcl-2 Family Proteins: N-aryl-2-bromoamides may alter the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family. This could occur through the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic proteins.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The shift in the Bcl-2 family protein balance leads to the formation of pores in the mitochondrial outer membrane by Bax and Bak.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[7]
-
Apoptosome Formation and Caspase-9 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome, which in turn recruits and activates the initiator caspase-9.[7]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.
-
Apoptosis Execution: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and cell death.
Studies on N-substituted benzamides have shown that this apoptotic pathway can be independent of the tumor suppressor protein p53.[7] Further investigation is required to confirm if N-aryl-2-bromoamides share this p53-independent mechanism.
Conclusion
The protocols and information provided in these application notes serve as a foundational guide for the biological evaluation of N-aryl-2-bromoamides. By systematically assessing their cytotoxicity, and dissecting the underlying apoptotic mechanisms, researchers can effectively characterize the therapeutic potential of this promising class of compounds. The provided workflows and diagrams offer a clear visual representation of the experimental logic and the proposed molecular pathways, facilitating a comprehensive understanding of their biological activity.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action for N-substituted benzamide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanism of action for N-substituted benzamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two primary synthetic routes for the preparation of this compound. The first is a two-step process involving the N-acylation of 4-chloroaniline with propanoyl chloride to form N-(4-chlorophenyl)propanamide, followed by an alpha-bromination of the propanamide intermediate. The second is a one-step process where 4-chloroaniline is directly acylated with 2-bromopropanoyl bromide or chloride.
Q2: My N-acylation of 4-chloroaniline is failing or giving a low yield. What are the potential reasons?
A2: Low yields in the N-acylation of 4-chloroaniline can be attributed to several factors. The basicity of the amino group in 4-chloroaniline can lead to side reactions with the acylating agent. It is crucial to use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct of the reaction. Additionally, the reaction should be carried out under anhydrous conditions as acyl chlorides are sensitive to moisture.
Q3: I am observing multiple products in my bromination step. What could be the cause?
A3: The formation of multiple products during the alpha-bromination of N-(4-chlorophenyl)propanamide can occur. Over-bromination can lead to the formation of di-bromo species. To minimize this, it is important to control the stoichiometry of the brominating agent and the reaction temperature. Slow addition of the brominating agent can also help in preventing over-bromination.
Q4: How can I purify the final product, this compound?
A4: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane. Column chromatography using silica gel can also be employed for purification if recrystallization does not yield a product of sufficient purity.
Q5: What are the safety precautions I should take when handling the reagents for this synthesis?
A5: Acyl chlorides, such as propanoyl chloride and 2-bromopropanoyl bromide, are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Brominating agents like N-bromosuccinimide (NBS) are toxic and should also be handled with care in a well-ventilated area. 4-chloroaniline is toxic and a suspected carcinogen and should be handled with extreme caution.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of N-(4-chlorophenyl)propanamide (Step 1) | 1. Incomplete reaction. 2. Decomposition of acyl chloride due to moisture. 3. Sub-optimal reaction temperature. 4. Ineffective base. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Optimize the reaction temperature. The reaction is often started at a low temperature (0-5 °C) and then allowed to warm to room temperature. 4. Use a non-nucleophilic base like pyridine or triethylamine. |
| Low yield of this compound (Step 2) | 1. Incomplete bromination. 2. Over-bromination leading to multiple products. 3. Unsuitable brominating agent. 4. Inappropriate reaction conditions (e.g., temperature, solvent). | 1. Increase the reaction time or temperature, and monitor by TLC. 2. Add the brominating agent slowly and in a controlled manner. Use a slight excess of the brominating agent. 3. N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or bromine in acetic acid are common choices. Select the appropriate reagent for your substrate. 4. Screen different solvents and temperatures to find the optimal conditions. |
| Formation of multiple spots on TLC after bromination | 1. Di-brominated or other side products. 2. Unreacted starting material. | 1. Use a more controlled addition of the brominating agent. Consider a milder brominating agent. 2. Ensure the reaction goes to completion by extending the reaction time or slightly increasing the amount of brominating agent. |
| Difficulty in purifying the final product | 1. Presence of closely related impurities. 2. Oily product that is difficult to crystallize. | 1. Use column chromatography with a suitable solvent system for separation. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended. |
Data Presentation
Table 1: Reaction Conditions for N-Acylation of Anilines with Acyl Chlorides
| Entry | Aniline Derivative | Acyl Chloride | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroaniline | Chloroacetyl chloride | Pyridine | Dichloromethane | 0 - RT | 2 | 90 | [1] |
| 2 | 4-Chloroaniline | 2,3-Dichloropropionyl chloride | Pyridine | Chloroform | 10 - RT | 16 | 78 | [2] |
| 3 | Aniline | Chloroacetyl chloride | Phosphate Buffer | Water | RT | 0.25 | 92 | [1] |
| 4 | 4-Methylaniline | Chloroacetyl chloride | Phosphate Buffer | Water | RT | 0.25 | 94 | [1] |
Note: The data presented is for structurally related compounds and should be used as a starting point for the optimization of this compound synthesis.
Table 2: Conditions for Alpha-Bromination of Carbonyl Compounds
| Entry | Substrate | Brominating Agent | Catalyst/Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aldehyde | NBS | Organocatalyst | HFIP | 4 | 1.5 | 86 | [3] |
| 2 | Ketone | NBS | Lactic Acid | Acetonitrile/Water | RT | - | - | [4] |
| 3 | Carboxylic Acid | Br₂ | PBr₃ | - | - | - | - | [5] |
Note: This table provides general conditions for alpha-bromination of various carbonyl compounds, which can be adapted for the bromination of N-(4-chlorophenyl)propanamide.
Experimental Protocols
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of N-(4-chlorophenyl)propanamide
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base, such as pyridine (1.2 eq) or triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-chlorophenyl)propanamide.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Synthesis of this compound
-
Dissolve the purified N-(4-chlorophenyl)propanamide (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN) if using a non-polar solvent.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with a saturated solution of sodium thiosulfate to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: One-Step Synthesis
-
In a round-bottom flask, dissolve 4-chloroaniline (1.0 eq) in an anhydrous solvent like dichloromethane (DCM).
-
Add a saturated solution of a mild inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like pyridine (1.2 eq).
-
Cool the mixture in an ice bath.
-
Slowly add 2-bromopropanoyl bromide (1.1 eq) dropwise to the stirred mixture over a period of 5-10 minutes.
-
Continue stirring at ice-bath temperature for 1 hour.
-
After the reaction is complete (monitored by TLC), remove the solvent by rotary evaporation.
-
Extract the residue with ethyl acetate.
-
Wash the organic phase sequentially with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain this compound.[6]
Visualizations
Caption: Workflow for the two-step synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2-bromo-N-(4-chlorophenyl)propanamide by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-bromo-N-(4-chlorophenyl)propanamide via recrystallization. The guide is presented in a question-and-answer format to directly address potential issues.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrClNO | [1] |
| Molecular Weight | 262.53 g/mol | [1][2][3] |
| CAS Number | 77112-25-5 | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol is a general procedure adapted for this compound based on standard recrystallization techniques for N-aryl-2-bromoalkanamides. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol or a mixed solvent system like ethanol/water or acetone/hexane are good starting points.[4][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: To select an appropriate solvent, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent and begin heating the mixture with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during this time. To maximize the yield, place the flask in an ice bath for about 30 minutes after it has reached room temperature.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for instance by leaving them in the Buchner funnel with the vacuum on for a period of time, or by transferring them to a watch glass to air dry.
-
Purity Assessment: Assess the purity of the recrystallized product by measuring its melting point. A pure compound will have a sharp melting point range.
Experimental Workflow
Caption: A general workflow for the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallization?
A good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low (room or ice-bath) temperatures.[6] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. For this compound, which is a moderately polar molecule, good starting solvents to test are ethanol, acetone, or a mixed solvent system like ethanol/water or acetone/hexane.[4][5]
Q2: My compound is not dissolving in the hot solvent. What should I do?
This could be due to an insufficient amount of solvent or the selection of an inappropriate solvent. Gradually add more of the hot solvent in small portions until the solid dissolves. If a very large volume of solvent is required, it may indicate that the chosen solvent is not suitable. In this case, it would be best to evaporate the current solvent and try a different one.
Q3: No crystals are forming upon cooling. What went wrong?
This is a common issue known as supersaturation, where the compound remains dissolved even though the solution is cooled. Here are a few techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed" crystal will act as a template for further crystallization.
-
Reducing Solvent Volume: If too much solvent was added, the solution might not be saturated enough for crystals to form. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Lowering the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.
Q4: My product "oiled out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To resolve this:
-
Reheat the solution to redissolve the oil.
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Add a small amount of additional solvent to keep the compound dissolved at a slightly lower temperature.
-
Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling.
Q5: What are the potential impurities in my crude product?
Common impurities could include unreacted starting materials (4-chloroaniline and 2-bromopropanoyl halide), byproducts from side reactions, or residual solvents from the synthesis step. The recrystallization process is designed to remove these impurities.
Q6: How can I assess the purity of my recrystallized product?
The most common method to assess purity after recrystallization is by measuring the melting point of the dried crystals. A pure crystalline solid will have a sharp and narrow melting point range (typically 1-2 °C). Impurities will generally cause the melting point to be lower and the range to be broader.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used.- The cooling process was too fast.- The solution was not sufficiently cooled. | - Reduce the solvent volume by gentle heating and re-cool.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Ensure the solution is left in an ice bath for an adequate amount of time (e.g., 30 minutes). |
| Colored Crystals | - Colored impurities are present in the crude product. | - Add a small amount of activated charcoal to the hot solution before the hot filtration step. |
| Crystals Form in the Funnel During Hot Filtration | - The solution cooled too quickly in the funnel. | - Pre-heat the funnel and filter paper with hot solvent before filtering the solution.- Perform the hot filtration as quickly as possible. |
| Product is an Oil Instead of Crystals | - The boiling point of the solvent is higher than the melting point of the product.- The solution is too concentrated or cooled too rapidly. | - Reheat the solution to dissolve the oil, add a small amount of extra solvent, and cool slowly.- Consider using a different solvent with a lower boiling point. |
Troubleshooting Logic
Caption: A troubleshooting decision tree for common recrystallization problems.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 2-bromo-N-(3-chlorophenyl)propanamide | C9H9BrClNO | CID 3305138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-bromo-3-chlorophenyl)propanamide | C9H9BrClNO | CID 832651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
identifying byproducts in the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide. This resource aims to help identify and mitigate the formation of common reaction byproducts, ensuring a higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most frequently encountered impurities include unreacted starting materials (4-chloroaniline and 2-bromopropanoyl chloride), the hydrolysis product of the acyl chloride (2-bromopropanoic acid), the product of dehydrobromination (N-(4-chlorophenyl)propenamide), and the diacylated byproduct (N-(4-chlorophenyl)-N-(2-bromopropanoyl)propanamide).
Q2: My reaction is sluggish or incomplete. What are the potential causes?
A2: Incomplete reactions can be due to several factors:
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Insufficiently reactive acyl chloride: 2-bromopropanoyl chloride is highly reactive, but hydrolysis due to moisture can reduce its effective concentration.
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Poor quality starting materials: Impurities in 4-chloroaniline or the acyl chloride can interfere with the reaction.
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Suboptimal reaction temperature: The reaction is typically performed at low temperatures (0-5 °C) to control its exothermicity. However, if the temperature is too low, the reaction rate may be significantly reduced.
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Inadequate mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction.
Q3: The workup of my reaction is difficult, and I'm experiencing low isolated yields. What can I do?
A3: Difficult workups and low yields can often be attributed to the formation of emulsions or the precipitation of salts. Ensure that the pH is properly adjusted during the aqueous wash steps. The use of a suitable organic solvent with adequate dissolving power for the product and minimal solubility in water is crucial. Additionally, minimizing the number of transfer steps can help reduce mechanical losses.
Q4: How can I best purify the crude this compound?
A4: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, often a mixture of a good solvent (like ethanol or ethyl acetate) and a poor solvent (like hexane or water), should be experimentally determined to achieve good recovery of pure crystals. Column chromatography can also be employed for high-purity requirements, although it is less practical for large-scale synthesis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of a byproduct with a lower Rf on TLC | Hydrolysis of 2-bromopropanoyl chloride to 2-bromopropanoic acid. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of a byproduct with a similar Rf to the product | N-(4-chlorophenyl)propenamide from dehydrobromination. | Use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a weaker base (e.g., sodium bicarbonate). Avoid excessive heat during the reaction and workup. |
| Presence of a higher molecular weight byproduct | Diacylation of 4-chloroaniline. | Use a 1:1 stoichiometric ratio of 4-chloroaniline to 2-bromopropanoyl chloride. Add the acyl chloride slowly to the amine solution to avoid localized high concentrations. |
| Product is an oil or fails to crystallize | Presence of multiple impurities. | Attempt to purify a small sample by column chromatography to identify the major components. Optimize the reaction conditions to minimize byproduct formation before attempting recrystallization again. |
| Low Yield | Incomplete reaction or product loss during workup. | Monitor the reaction by TLC to ensure completion. Optimize the workup procedure to minimize transfers and extractions. Ensure the pH is optimal for product partitioning into the organic phase. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
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4-Chloroaniline
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2-Bromopropanoyl chloride
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Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
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Triethylamine (TEA) or another suitable base
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) in anhydrous DCM.
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Cool the solution to 0 °C in an ice bath.
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Add triethylamine (1.1 eq) to the solution.
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Slowly add 2-bromopropanoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0-5 °C.
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Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Protocol for Identification of Byproducts by LC-MS
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient:
-
Start with 95% A and 5% B, hold for 1 minute.
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Ramp to 5% A and 95% B over 10 minutes.
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Hold at 95% B for 2 minutes.
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Return to initial conditions over 1 minute and equilibrate for 2 minutes.
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) Flow Rate: 0.3 mL/min Injection Volume: 5 µL Detection: UV at 254 nm and Mass Spectrometry (ESI positive and negative modes)
Byproduct Identification
| Byproduct Name | Molecular Formula | Expected [M+H]⁺ |
| 2-bromopropanoic acid | C₃H₅BrO₂ | 154.95, 156.95 |
| N-(4-chlorophenyl)propenamide | C₉H₈ClNO | 182.03 |
| N-(4-chlorophenyl)-N-(2-bromopropanoyl)propanamide | C₁₂H₁₁BrClNO₂ | 319.97, 321.97 |
Signaling Pathways and Logical Relationships
Caption: Potential byproduct formation pathways in the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 2-bromo-N-(4-chlorophenyl)propanamide
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific challenges encountered during the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and recommended solutions in a direct question-and-answer format.
Q1: Why is my product yield consistently low?
A1: Low yield can stem from several factors, including incomplete reaction, degradation of materials, or suboptimal reaction conditions.[1] Refer to the table below for a summary of how different parameters can affect the outcome.
Data Presentation: Impact of Reaction Parameters on Synthesis Outcome
| Parameter | Condition | Potential Outcome | Troubleshooting Suggestions |
| Solvent | Dichloromethane (DCM) | Good. Generally provides good solubility for reactants and is unreactive. | Ensure the solvent is anhydrous to prevent hydrolysis of the acyl halide. |
| Tetrahydrofuran (THF) | Moderate. Can be used, but ensure it is dry and peroxide-free. | May require longer reaction times compared to DCM. | |
| Base | Triethylamine (TEA) | Good. Effectively scavenges HCl byproduct. Easy to remove during workup. | Use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion. |
| Pyridine | Moderate. Can act as a nucleophilic catalyst but can be harder to remove. | The reaction may proceed faster but purification can be more complex.[2] | |
| Temperature | 0 °C to Room Temp | Optimal. Initial cooling controls the exothermic reaction, followed by warming to ensure completion.[1][2] | A common protocol involves adding the acyl halide at 0 °C and then letting the mixture warm to room temperature over several hours.[2] |
| Room Temperature Only | Fair. Risk of side reactions and discoloration increases. | Only recommended if the reaction is known to be slow and clean at this temperature. | |
| Stoichiometry | 1.1 eq. Acyl Halide | Optimal. A slight excess of the acylating agent ensures full conversion of the aniline. | A large excess can lead to purification difficulties. |
| >1.5 eq. Acyl Halide | Poor. Increases the likelihood of di-acylation and other side reactions. | Control the stoichiometry carefully to avoid byproduct formation.[1] |
Q2: My final product is discolored (yellow or brown). What is the cause?
A2: Discoloration is often due to impurities in the starting materials or oxidation of the aniline. Ensure you are using high-purity 4-chloroaniline and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Q3: The TLC analysis shows multiple spots. How can I identify the impurities?
A3: The most common impurities are unreacted 4-chloroaniline, hydrolyzed 2-bromopropanoyl chloride (2-bromopropanoic acid), and potentially a di-acylated product.[1]
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Unreacted 4-chloroaniline: Will have a different Rf value and can be removed with a dilute acid wash (e.g., 1M HCl) during workup.[2]
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2-bromopropanoic acid: Can be removed with a dilute base wash (e.g., saturated sodium bicarbonate).[2]
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Di-acylated byproduct: This is often difficult to remove by washing. Purification via column chromatography or recrystallization is typically required.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in this reaction?
A1: The reaction between 4-chloroaniline and 2-bromopropanoyl chloride produces hydrochloric acid (HCl) as a byproduct. The base, typically a tertiary amine like triethylamine, is added to neutralize this acid. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.
Q2: What is the best method for purifying the crude product?
A2: Recrystallization is the most common and effective method for purifying the final product on a lab scale.[3] A suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a high-purity crystalline solid.[2] For very impure samples or to remove close-running byproducts, column chromatography on silica gel is recommended.
Q3: How can I monitor the reaction's progress effectively?
A3: Thin-Layer Chromatography (TLC) is the best method for monitoring the reaction.[1] Spot the reaction mixture alongside the starting 4-chloroaniline. The reaction is complete when the aniline spot has been completely consumed and a new, higher Rf spot corresponding to the product amide is dominant.
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. 2-bromopropanoyl chloride (or bromide) is a lachrymator and is corrosive and moisture-sensitive. This reagent should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert, anhydrous atmosphere.
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is based on standard procedures for N-acylation.[2][4][5]
1. Materials and Equipment:
-
Reagents: 4-chloroaniline, 2-bromopropanoyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
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Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
2. Reaction Procedure:
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In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
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Cool the stirred solution to 0 °C using an ice-water bath.
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Slowly add a solution of 2-bromopropanoyl chloride (1.1 eq.) in anhydrous dichloromethane to the cooled mixture via a dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.[6]
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After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
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Stir for 2-4 hours, monitoring the reaction's completion by TLC.
3. Work-up and Purification:
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Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
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Separate the organic layer. Wash it sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[2]
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a solid.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a logical troubleshooting process.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low product yield based on TLC analysis.
References
Technical Support Center: Resolving Impurities in 2-bromo-N-(4-chlorophenyl)propanamide NMR Spectra
Welcome to the technical support center for the analysis of 2-bromo-N-(4-chlorophenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret NMR spectra obtained during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: While experimental spectra can vary slightly based on solvent and concentration, the predicted NMR data provides a reliable reference for pure this compound.
Data Presentation: Predicted NMR Chemical Shifts
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ | ~1.9 | Doublet | 3H |
| CH | ~4.5 | Quartet | 1H |
| Aromatic CH | ~7.3 | Doublet | 2H |
| Aromatic CH | ~7.5 | Doublet | 2H |
| NH | ~8.2 | Singlet (broad) | 1H |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| CH₃ | ~22 |
| CH | ~45 |
| Aromatic CH | ~121 |
| Aromatic CH | ~129 |
| Aromatic C-Cl | ~130 |
| Aromatic C-N | ~136 |
| C=O | ~168 |
Q2: I am seeing unexpected peaks in my ¹H NMR spectrum. What are the common impurities I should look for?
A2: Common impurities in the synthesis of this compound typically arise from unreacted starting materials, side products from the reaction, or residual solvents used during the synthesis and workup.
Troubleshooting Guide: Identifying Common Impurities
This guide will help you identify common impurities based on their characteristic NMR signals.
1. Unreacted Starting Materials
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4-Chloroaniline: Look for a broad singlet around 3.7 ppm (NH₂) and aromatic signals between 6.6 and 7.1 ppm.
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2-Bromopropanoyl chloride: This is a reactive species and is less likely to be present in the final product. However, its hydrolysis product, 2-bromopropanoic acid, may be present. Look for a quartet around 4.4 ppm and a doublet around 1.9 ppm.
Data Presentation: NMR Data for Common Impurities
Table 3: ¹H and ¹³C NMR Chemical Shifts of Common Impurities
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 4-Chloroaniline | Aromatic CH | 6.63 (d, 2H), 7.12 (d, 2H) | 116.3, 123.2, 129.1, 145.0 |
| NH₂ | ~3.68 (s, 2H) | ||
| 2-Bromopropanoyl chloride | CH | ~4.6 (q, 1H) | ~50 |
| CH₃ | ~1.9 (d, 3H) | ~22 | |
| 2-Bromopropanoic acid | CH | ~4.4 (q, 1H) | ~40 |
| CH₃ | ~1.9 (d, 3H) | ~21 | |
| COOH | >10 (broad s, 1H) | ~175 | |
| Diacylated aniline | Aromatic CH | 7.2-7.6 (m) | 120-140 |
| CH, CH₃ | Multiple signals | Multiple signals | |
| Hydrolysis product | Aromatic CH | 7.2-7.5 (m) | 120-140 |
| (4-chlorophenyl)propanamide |
2. Common Side Products
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Diacylated aniline: The reaction of a second molecule of 2-bromopropanoyl chloride with the newly formed amide can lead to a diacylated product. This will result in a more complex aromatic region in the ¹H NMR and additional aliphatic signals.
-
Hydrolysis of the product: If water is present during the reaction or workup, this compound can hydrolyze back to 4-chloroaniline and 2-bromopropanoic acid.
3. Residual Solvents
Traces of solvents used in the reaction or purification steps are common impurities.
Data Presentation: NMR Data for Common Solvents
Table 4: ¹H NMR Chemical Shifts of Common Laboratory Solvents
| Solvent | ¹H Chemical Shift (ppm) | Multiplicity |
| Acetone | 2.17 | Singlet |
| Acetonitrile | 2.10 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Diethyl ether | 1.22 (t), 3.48 (q) | Triplet, Quartet |
| Dimethylformamide (DMF) | 2.88 (s), 2.95 (s), 8.03 (s) | Singlet, Singlet, Singlet |
| Dimethyl sulfoxide (DMSO) | 2.50 | Singlet |
| Ethanol | 1.25 (t), 3.71 (q) | Triplet, Quartet |
| Ethyl acetate | 1.26 (t), 2.05 (s), 4.12 (q) | Triplet, Singlet, Quartet |
| Hexane | 0.88 (t), 1.26 (m) | Triplet, Multiplet |
| Methanol | 3.49 | Singlet |
| Tetrahydrofuran (THF) | 1.85 (m), 3.76 (m) | Multiplet, Multiplet |
| Toluene | 2.36 (s), 7.17-7.29 (m) | Singlet, Multiplet |
| Water | 1.56 (in CDCl₃) | Singlet (broad) |
Experimental Protocols
Protocol 1: NMR Sample Preparation
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Weigh approximately 5-10 mg of the this compound sample.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean and dry 5 mm NMR tube.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol/water or toluene/hexane mixture).
-
If colored impurities are present, a small amount of activated charcoal can be added.
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Hot filter the solution to remove any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visual Troubleshooting Workflows
Caption: Workflow for identifying impurities in an NMR spectrum.
Caption: Decision tree for selecting a purification method.
Technical Support Center: Synthesis of N-Aryl-α-Bromoamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-aryl-α-bromoamides.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-aryl-α-bromoamides?
A1: The classical and most widely used method is the nucleophilic acyl substitution of an aniline (or a substituted aniline) with an α-bromoacyl halide, typically bromoacetyl bromide or 2-bromopropionyl bromide. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields in N-aryl-α-bromoamide synthesis can stem from several factors:
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Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient stirring.
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Hydrolysis of the acylating agent: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis by moisture. Using anhydrous solvents and reagents is critical.
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Side reactions: Competing reactions such as di-acylation, over-bromination of the aromatic ring, or decomposition of the product can reduce the yield of the desired product.
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Product loss during workup: The product may be lost during extraction or purification steps. Ensure the pH is optimized during aqueous workup to prevent the product from dissolving in the aqueous layer.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: The formation of multiple products is a common challenge. Potential side products include:
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Di-acylated byproduct: The initially formed N-aryl-α-bromoamide can be further acylated to form a di-acylated product, especially if an excess of the bromoacetyl bromide is used or if the reaction temperature is too high.
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Hydrolyzed product: If water is present in the reaction mixture, the bromoacetyl bromide can hydrolyze to bromoacetic acid. The desired product can also hydrolyze to form an N-aryl-α-hydroxyamide under certain conditions.
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Over-brominated species: The aromatic ring of the aniline can undergo electrophilic bromination, leading to brominated impurities on the aryl ring. This is more likely with highly activated anilines.
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Unreacted starting materials: Residual aniline or bromoacetyl bromide (or its hydrolysis product) may be present.
Q4: My product is an oil and will not crystallize. What should I do?
A4: "Oiling out" instead of crystallizing is a common purification issue, often caused by the presence of impurities or the use of an inappropriate solvent. Try the following:
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Purify by column chromatography first: A preliminary purification by silica gel chromatography can remove impurities that may be inhibiting crystallization.
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Solvent screening: Experiment with different recrystallization solvents or solvent mixtures. Good options for amides often include ethanol, ethyl acetate/hexane, or acetone/hexane.[2]
-
Slow cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Trituration: Try dissolving the oil in a small amount of a good solvent (like dichloromethane) and then adding a non-solvent (like hexane) dropwise while scratching the flask with a glass rod to induce crystallization.
Q5: What are the best practices for storing N-aryl-α-bromoamides?
A5: N-aryl-α-bromoamides can be sensitive to moisture and light and may degrade over time. They should be stored in a tightly sealed container in a cool, dark, and dry place. For long-term storage, keeping them in a desiccator or under an inert atmosphere (like nitrogen or argon) is recommended.
Troubleshooting Guides
Problem 1: Low to No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Reagents | Use fresh bromoacetyl bromide. Ensure aniline is pure. | Bromoacetyl bromide is moisture-sensitive and can degrade over time. Impure aniline can lead to side reactions. |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC. If starting material is still present after the initial reaction time, consider extending the time or slightly increasing the temperature. | The reaction kinetics may be slower than anticipated depending on the specific substrates. |
| Inadequate Mixing | Ensure vigorous stirring throughout the reaction, especially if it is a heterogeneous mixture. | Proper mixing is crucial for ensuring the reactants come into contact. |
| Presence of Water | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | Water will hydrolyze the highly reactive bromoacetyl bromide, preventing it from reacting with the aniline. |
Problem 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Di-acylation | Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of bromoacetyl bromide. Add the bromoacetyl bromide slowly and at a low temperature (0-5 °C). | This minimizes the chance of the product reacting with a second molecule of the acylating agent. |
| Ring Bromination | If using a highly activated aniline, consider protecting the amino group as an acetamide before bromination, followed by deprotection. | Acetylation reduces the activating effect of the amino group, allowing for more controlled reactions on the aromatic ring. |
| Formation of Tars | Perform the reaction at a low temperature. Ensure the aniline starting material is pure and free of oxidation products. | Aniline and its derivatives can be susceptible to oxidation, leading to polymerization and tar formation, especially at higher temperatures. |
Problem 3: Difficult Purification
| Possible Cause | Troubleshooting Step | Rationale | | Product is an Oil | Attempt purification by column chromatography. Screen various solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexane). | Impurities can inhibit crystallization. Finding the right solvent system is key to successful recrystallization. | | Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography by trying different solvent polarities. | A well-chosen eluent will provide better separation of the desired product from impurities. | | Product Degradation on Silica Gel | If the product is sensitive, consider using a less acidic stationary phase like neutral alumina for chromatography or rely on recrystallization. | The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. |
Data Presentation
Table 1: Effect of Base on the Yield of N-Aryl-α-bromoamides
| Aniline Derivative | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Bromoacetyl bromide | Pyridine | Dichloromethane | 0 to RT | 3 | ~85-95 |
| 4-Chloroaniline | Bromoacetyl bromide | Triethylamine | Dichloromethane | 0 to RT | 4 | ~90 |
| Aniline | Bromoacetyl bromide | Aq. Sodium Bicarbonate | Dichloromethane | 0 to RT | 2 | ~80-90 |
| 4-Methoxyaniline | Bromoacetyl bromide | Pyridine | Dichloromethane | 0 | 2 | ~80 |
Note: Yields are representative and can vary based on the specific reaction conditions and scale.
Table 2: Effect of Temperature and Reaction Time on Yield
| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-sulfamoylphenyl)acetamide | Acetone | 0 - 5 | 4 - 6 | High |
| N-phenylacetamide | Dichloromethane | 0 to RT | 2 - 4 | >90 |
| N-(p-Chlorophenyl) acetamide | Dichloromethane | RT | 2 | ~95 |
Note: "RT" denotes room temperature. Lower temperatures are generally preferred at the start of the reaction to control the initial exothermic reaction.
Experimental Protocols
Protocol 1: General Synthesis of N-Aryl-α-bromoamides
Materials:
-
Aniline or substituted aniline (1.0 equivalent)
-
Bromoacetyl bromide (1.05 - 1.1 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetone)
-
Base (e.g., Pyridine or Triethylamine, 1.1 equivalents)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve the aniline (1.0 equivalent) and the base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add the bromoacetyl bromide (1.05 - 1.1 equivalents), dissolved in a small amount of the anhydrous solvent, to the cooled solution dropwise via a dropping funnel over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base and aniline, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude N-aryl-α-bromoamide
-
Recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane, acetone, water)
-
Erlenmeyer flask, hot plate, filter paper, Buchner funnel
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent. Avoid adding too much solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes, then perform a hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the purified crystals under vacuum. Common recrystallization solvents for amides include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[2][3]
Mandatory Visualizations
References
preventing degradation of 2-bromo-N-(4-chlorophenyl)propanamide during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N-(4-chlorophenyl)propanamide. The information provided is designed to help prevent degradation of the compound during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can lead to the degradation of this compound are exposure to moisture (hydrolysis), light (photodegradation), high temperatures (thermal degradation), and atmospheric oxygen (oxidation). These factors can act independently or in combination to compromise the purity and stability of the compound.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and dark location. Refrigeration (2-8 °C) is advisable to minimize the rate of potential degradation reactions.
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation can be indicated by a change in the physical appearance of the compound, such as discoloration (e.g., yellowing or browning), clumping, or a change in odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS).
Q4: What are the likely degradation products of this compound?
A4: Based on the structure of the molecule, the most probable degradation products include:
-
Hydrolysis products: 2-hydroxy-N-(4-chlorophenyl)propanamide and 4-chloroaniline.
-
Oxidative degradation products: While complex, oxidation can lead to a variety of byproducts.
-
Photodegradation products: Exposure to light, particularly UV radiation, can lead to the cleavage of the carbon-bromine bond, generating radical species and subsequent reaction products.
-
Thermal degradation products: High temperatures can cause decomposition, potentially leading to the elimination of hydrogen bromide and the formation of N-(4-chlorophenyl)-2-propenamide.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the storage and stability of this compound.
Issue 1: Unexpected or Poor Experimental Results
If you are experiencing inconsistent or unexpected results in your experiments, it is crucial to first verify the integrity of your starting material.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Degradation of this compound | Assess the purity of the compound. | Perform HPLC analysis to check for the presence of degradation products. Compare the chromatogram to a reference standard or a newly purchased batch. |
| Verify storage conditions. | Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, inert atmosphere). | |
| Consider the stability of the compound in your experimental solvent. | Some solvents, especially protic or aqueous solvents, can promote degradation over time. Prepare solutions fresh before use. |
Issue 2: Visible Changes in the Stored Compound
If you observe any changes in the physical appearance of your stored this compound, it is a strong indicator of degradation.
| Observation | Potential Cause | Recommended Action |
| Discoloration (Yellowing/Browning) | Photodegradation or oxidation. | Discard the affected batch and obtain a fresh supply. Review storage procedures to ensure adequate protection from light and oxygen. |
| Clumping or Caking | Absorption of moisture leading to hydrolysis. | Discard the affected batch. Store future supplies in a desiccator or a controlled low-humidity environment. |
| Change in Odor | Formation of volatile degradation products. | Handle the material in a well-ventilated fume hood. Assess the purity of the compound before use. If significant degradation is confirmed, dispose of the material according to safety guidelines. |
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Humidity | Low / Dry (e.g., in a desiccator) | Prevents hydrolysis of the amide and alpha-bromo functional groups. |
| Light | Protected from light (Amber vial or stored in the dark) | Prevents photodegradation, which can be initiated by UV and visible light. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidative degradation by excluding atmospheric oxygen. |
| Container | Tightly sealed, chemically resistant (e.g., glass) | Prevents exposure to atmospheric moisture and oxygen. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing an HPLC-based purity assay. This method should be validated for your specific instrumentation and requirements.
1. Objective: To develop a reverse-phase HPLC (RP-HPLC) method capable of separating this compound from its potential degradation products.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or trifluoroacetic acid (HPLC grade)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition (70:30 A:B) to a working concentration of 0.1 mg/mL.
5. Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
-
Neutralize the acid and base-stressed samples before injection. Dilute all stressed samples to the working concentration.
6. Analysis:
-
Inject the unstressed sample and the samples from the forced degradation studies.
-
Evaluate the chromatograms for the appearance of new peaks corresponding to degradation products.
-
The method is considered stability-indicating if the main peak is well-resolved from all degradation product peaks.
Protocol 2: 1H NMR Spectroscopy for Structural Confirmation
1. Objective: To confirm the chemical structure of this compound and identify potential degradation products.
2. Materials and Reagents:
-
This compound
-
Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent in an NMR tube.
-
Add a small amount of TMS if not already present in the solvent.
4. NMR Acquisition:
-
Acquire a 1H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
5. Data Analysis:
-
Integrate the peaks to determine the relative ratios of protons.
-
Analyze the chemical shifts and coupling patterns to confirm the structure.
-
The presence of new, unexpected peaks may indicate the presence of impurities or degradation products.
Visualizations
Caption: Relationship between storage conditions and compound degradation.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways of the compound.
troubleshooting guide for the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for the synthesis of this compound. The typical synthesis route involves the N-acylation of 4-chloroaniline with 2-bromopropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yield is a frequent issue that can stem from several factors:
-
Reagent Quality: The primary culprit is often the degradation of 2-bromopropanoyl chloride due to moisture. This reagent is highly reactive with water and will hydrolyze, rendering it ineffective.[1][2] Ensure it is fresh or has been stored under strictly anhydrous conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, improper temperature control (too low), or poor mixing. Monitoring the reaction's progress via Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1][3]
-
Side Reactions: The formation of byproducts can consume starting materials. A common side reaction is the di-acylation of the aniline, where two molecules of the acid chloride react with one molecule of 4-chloroaniline.
-
Workup Losses: Product may be lost during the aqueous workup and extraction phases, especially if emulsions form or if the pH is not controlled correctly.
Q2: My final product is impure, showing multiple spots on the TLC plate. What are these impurities?
A2: The presence of multiple spots on a TLC analysis points to a mixture of compounds. Common impurities include:
-
Unreacted 4-chloroaniline: If the reaction is incomplete, the starting aniline will remain.
-
Hydrolyzed Acid Chloride: 2-bromopropanoic acid, formed from the reaction of 2-bromopropanoyl chloride with trace water, can be present.[1]
-
Di-acylated Product: As mentioned, a di-acylated byproduct can form. Using a controlled stoichiometry of the reagents can help minimize this.[1]
-
Over-brominated Species: While less common in this specific acylation reaction, if the synthesis were a two-step process involving bromination of N-(4-chlorophenyl)propanamide, over-bromination could lead to di-bromo impurities.[4]
Q3: The reaction mixture turned dark brown/black. Is this normal, and will it affect my product?
A3: Significant color change to dark brown or black often indicates decomposition or side reactions. While a slight color change can be normal, a dark, tarry mixture suggests potential issues. This can be caused by excessive heat or the presence of impurities in the starting materials that catalyze polymerization or degradation. While it may still be possible to isolate some product, the yield and purity will likely be compromised.
Q4: I'm having difficulty purifying the crude product by recrystallization. It's coming out as an oil. What should I do?
A4: Oiling out during recrystallization is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when impurities are present.
-
Solvent System: You may need to optimize the solvent system. Try using a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane) to adjust the polarity.
-
Trituration: Before recrystallization, try triturating the crude oil with a non-polar solvent like hexane. This can sometimes remove soluble impurities and induce the product to solidify.[1]
-
Column Chromatography: If recrystallization fails, purification via silica gel column chromatography is the most effective alternative for separating the desired product from impurities.[5]
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and suggested solutions to optimize the synthesis.
| Symptom Observed | Potential Cause(s) | Recommended Action(s) |
| Low Product Yield (< 60%) | 1. Hydrolysis of 2-bromopropanoyl chloride.2. Reaction temperature is too low.3. Insufficient reaction time. | 1. Use freshly opened/distilled acyl chloride; ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).[3]2. Maintain the initial reaction temperature at 0-5 °C during addition, then allow it to warm to room temperature to ensure completion.[1][3]3. Monitor the reaction by TLC until the starting aniline spot disappears.[3][6] |
| Multiple Spots on TLC | 1. Unreacted starting material (4-chloroaniline).2. Formation of di-acylated byproduct.3. Presence of hydrolyzed acyl chloride. | 1. Ensure a slight molar excess of the acyl chloride or extend reaction time.2. Add the acyl chloride solution slowly to the aniline solution to avoid localized high concentrations.3. Perform the reaction under strictly anhydrous conditions. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities depressing the melting point.2. Inappropriate recrystallization solvent. | 1. Wash the crude product thoroughly during workup to remove salts and water-soluble impurities. Consider a preliminary purification by trituration with hexane.[1]2. Test various solvent systems. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) often works well. |
| Reaction Stalls (No Further Progress on TLC) | 1. Poor quality of reagents.2. Base (if used, e.g., pyridine, triethylamine) is inactive or wet. | 1. Verify the purity of starting materials. 4-chloroaniline can oxidize and darken over time.[7][8]2. Use a freshly opened or distilled base. |
Experimental Protocol
This is a representative protocol for the synthesis of this compound.
Materials:
-
4-Chloroaniline (C₆H₆ClN)
-
2-Bromopropanoyl chloride (C₃H₄BrClO)[9]
-
Anhydrous solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Base (e.g., Pyridine or Triethylamine)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-chloroaniline (1.0 eq) and a base like pyridine (1.1 eq) in an anhydrous solvent. Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of 2-bromopropanoyl chloride (1.05 eq) in the same anhydrous solvent to the cooled aniline solution dropwise over 30-60 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for one hour, then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the consumption of 4-chloroaniline by TLC.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical decision-making process for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 7. 4-Chloroaniline hydrochloride | C6H7Cl2N | CID 5284363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromopropanoyl chloride | C3H4BrClO | CID 97980 - PubChem [pubchem.ncbi.nlm.nih.gov]
minimizing side reactions in the amidation of 2-bromopropanoyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the amidation of 2-bromopropanoyl chloride. Our goal is to help you minimize side reactions and maximize the yield and purity of your desired N-substituted-2-bromopropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amidation of 2-bromopropanoyl chloride?
A1: The primary side reactions include:
-
Elimination: Formation of the corresponding N-substituted-2-propenamide (an α,β-unsaturated amide) through the elimination of HBr. This is often favored by strong, sterically hindered bases and higher temperatures.
-
Substitution of Bromide: The amine nucleophile can attack the α-carbon, displacing the bromide to form a 2-(dialkylamino)propanamide. This is more likely with less sterically hindered amines and when the amine is used in large excess.
-
Hydrolysis: Reaction of 2-bromopropanoyl chloride with any residual water in the reaction mixture to form 2-bromopropanoic acid. This is a common issue if reagents and solvents are not properly dried.
-
Double Acylation (for primary amines): If the reaction conditions are not carefully controlled, a primary amine can react with two molecules of the acyl chloride to form a diacyl-substituted product.
Q2: How does the choice of base influence the outcome of the reaction?
A2: The base plays a crucial role in neutralizing the HCl generated during the reaction. However, its properties can significantly impact the prevalence of side reactions.
-
Strong, non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used to scavenge protons. However, their basicity can also promote the elimination side reaction.
-
Weaker bases like pyridine can sometimes be used to minimize elimination, but the reaction may proceed more slowly.
-
Using an excess of the reacting amine as the base is possible but increases the likelihood of the bromide substitution side reaction.
Q3: What is the optimal temperature for this amidation?
A3: Lowering the reaction temperature generally favors the desired amidation over elimination and other side reactions. Running the reaction at 0 °C or even lower (e.g., -20 °C) is a common strategy to improve selectivity. Higher temperatures tend to provide the energy needed for the elimination pathway.
Q4: Which solvent is most suitable for this reaction?
A4: Aprotic solvents are generally preferred for this reaction.
-
Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve a wide range of reactants.
-
Tetrahydrofuran (THF) can also be used.
-
The choice of solvent can sometimes influence the reaction pathway, so it can be a parameter to screen for optimization. It is crucial to use anhydrous solvents to prevent hydrolysis of the acyl chloride.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired amide | 1. Incomplete reaction. 2. Significant side product formation. 3. Hydrolysis of 2-bromopropanoyl chloride. 4. Loss of product during workup. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. 2. Optimize reaction conditions (see below for specific side products). 3. Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar). 4. Ensure proper extraction and purification techniques. |
| Presence of a significant amount of α,β-unsaturated amide | 1. Reaction temperature is too high. 2. The base is too strong or sterically hindered. | 1. Lower the reaction temperature to 0 °C or below. 2. Use a weaker or less hindered base (e.g., pyridine instead of DIPEA). Add the base slowly to the reaction mixture. |
| Formation of 2-(dialkylamino)propanamide | 1. Excess amine is used. 2. The amine is highly nucleophilic and not sterically hindered. | 1. Use a stoichiometric amount of the amine and a non-nucleophilic base (e.g., TEA or DIPEA) to neutralize HCl. 2. If the side reaction persists, consider using a more sterically hindered amine if the target molecule allows. |
| Presence of 2-bromopropanoic acid in the product | 1. Water is present in the reaction mixture. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and fresh, dry reagents. Perform the reaction under an inert atmosphere. |
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following table provides representative data on how different reaction conditions can influence the product distribution in the amidation of 2-bromopropanoyl chloride with a generic primary amine (R-NH₂). Note: These are illustrative values and actual results may vary depending on the specific amine and precise reaction setup.
| Entry | Amine (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Desired Amide Yield (%) | Elimination Product (%) | Substitution Product (%) |
| 1 | 1.1 | TEA (1.2) | DCM | 25 | 65 | 25 | 5 |
| 2 | 1.1 | TEA (1.2) | DCM | 0 | 85 | 10 | <5 |
| 3 | 1.1 | DIPEA (1.2) | DCM | 25 | 55 | 35 | 5 |
| 4 | 1.1 | DIPEA (1.2) | DCM | 0 | 78 | 15 | <5 |
| 5 | 2.2 | None | DCM | 0 | 70 | 10 | 15 |
| 6 | 1.1 | Pyridine (1.2) | DCM | 25 | 75 | 15 | 5 |
Key:
-
TEA: Triethylamine
-
DIPEA: N,N-Diisopropylethylamine
-
DCM: Dichloromethane
Experimental Protocols
Protocol 1: General Procedure for Minimizing Side Reactions in the Amidation of 2-Bromopropanoyl Chloride
This protocol is designed to favor the formation of the desired N-substituted-2-bromopropanamide.
Materials:
-
2-Bromopropanoyl chloride
-
Primary or secondary amine
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and anhydrous DCM (to make a ~0.2 M solution).
-
Add the tertiary amine base (e.g., TEA, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-bromopropanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM.
-
Add the 2-bromopropanoyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This protocol provides a general method for analyzing the product mixture to quantify the desired amide and major side products.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).
Sample Preparation:
-
Take a small aliquot from the crude reaction mixture.
-
Quench the aliquot with a small amount of methanol to convert any remaining 2-bromopropanoyl chloride to the methyl ester, which is less reactive and can be easily identified.
-
Dilute the quenched aliquot with a suitable solvent (e.g., DCM or ethyl acetate) to an appropriate concentration for GC-MS analysis.
GC-MS Parameters (Illustrative):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Scan Range: 40-400 m/z
By comparing the peak areas of the desired product and the identified side products, a semi-quantitative assessment of the reaction's success can be made.
Visualizations
Caption: Reaction pathways in the amidation of 2-bromopropanoyl chloride.
Caption: Troubleshooting workflow for amidation of 2-bromopropanoyl chloride.
Technical Support Center: Synthesis of 2-bromo-N-(4-chlorophenyl)propanamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, experimental protocols, and frequently asked questions regarding the synthesis of 2-bromo-N-(4-chlorophenyl)propanamide. The synthesis typically involves the acylation of 4-chloroaniline with 2-bromopropanoyl chloride or a similar acylating agent. Solvent selection is a critical parameter that can significantly influence reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low. What are the common causes related to the solvent?
A1: Low yields can stem from several solvent-related issues:
-
Poor Solubility: One or both of your starting materials (4-chloroaniline or 2-bromopropanoyl chloride) may have poor solubility in the chosen solvent, leading to a slow or incomplete reaction.
-
Side Reactions: The solvent can promote side reactions. In protic solvents (like alcohols) or with residual water, the highly reactive 2-bromopropanoyl chloride can be hydrolyzed back to 2-bromopropanoic acid, consuming your reagent.
-
Inappropriate Polarity: The reaction proceeds through a polar transition state. A solvent with very low polarity might not sufficiently stabilize this state, slowing the reaction rate. Conversely, a highly polar solvent might promote unwanted side reactions.
Q2: I'm observing multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?
A2: Common byproducts include unreacted 4-chloroaniline, hydrolyzed 2-bromopropanoyl chloride (2-bromopropanoic acid), and potentially di-acylated products, although the latter is less common with secondary amides. If using aqueous base conditions (Schotten-Baumann), hydrolysis of the acyl chloride is a primary concern.[1][2] Using anhydrous aprotic solvents like Dichloromethane (DCM) or Acetonitrile can help minimize this.[3][4]
Q3: My final product is discolored. What is the cause and how can I prevent it?
A3: Discoloration, often a yellow or brown hue, can be due to the oxidation of the 4-chloroaniline starting material. This can be minimized by using high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if the reaction requires heating.
Q4: Is an organic base like pyridine or triethylamine always necessary?
A4: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. This acid will react with the basic 4-chloroaniline starting material to form an unreactive ammonium salt, effectively stopping the reaction. Therefore, a base is required to neutralize the HCl.[2] While organic bases like triethylamine or pyridine are common in anhydrous setups, an inorganic base like sodium hydroxide or potassium carbonate can be used in a biphasic (e.g., DCM/water) Schotten-Baumann setup.[5][6]
Q5: Which solvent is the best for this synthesis?
A5: The "best" solvent depends on your specific laboratory constraints and optimization goals.
-
Dichloromethane (DCM) is a common choice due to its excellent solubility for many organic compounds and its relative inertness.[7]
-
Acetonitrile can also be an excellent choice, sometimes offering superior yields for amide formation.[3][4]
-
Schotten-Baumann conditions (e.g., DCM and water with NaOH) are robust, inexpensive, and effective for large-scale synthesis, but risk of acyl chloride hydrolysis is higher.[1][5]
Data Presentation: Solvent Effects on Synthesis
The following table summarizes the expected outcomes of using different solvent systems for the synthesis of this compound. Note: This data is representative for this class of reaction and may require optimization for specific experimental conditions.
| Solvent System | Typical Yield (%) | Avg. Reaction Time (h) | Key Considerations & Potential Issues |
| Dichloromethane (DCM) | 80-90 | 2-4 | Requires an organic base (e.g., triethylamine). Must use anhydrous conditions to prevent hydrolysis of the acyl chloride. |
| Acetonitrile | 85-95 | 2-3 | Can offer higher yields.[3][4] Also requires an organic base and anhydrous conditions. May require heating for some substrates. |
| Tetrahydrofuran (THF) | 75-85 | 3-5 | Good general-purpose solvent. Must be anhydrous. Potential for peroxide formation in aged THF. |
| DCM / Water (Schotten-Baumann) | 70-85 | 1-3 | Uses an inexpensive inorganic base (e.g., NaOH).[6] Vigorous stirring is essential. Higher risk of acyl chloride hydrolysis.[1] |
Experimental Protocols
Method 1: Synthesis in Anhydrous Dichloromethane
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add a solution of 2-bromopropanoyl chloride (1.1 eq.) in anhydrous DCM to the cooled aniline solution dropwise with continuous stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Sequentially wash the organic layer with dilute HCl (e.g., 1M), saturated sodium bicarbonate solution, and finally with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) to yield pure this compound.
Method 2: Synthesis under Schotten-Baumann Conditions
-
Reaction Setup: Dissolve 4-chloroaniline (1.0 eq.) in dichloromethane in a flask. In a separate vessel, prepare a solution of sodium hydroxide (1.5 eq.) in water.
-
Reagent Addition: Add the 2-bromopropanoyl chloride (1.1 eq.) to the dichloromethane solution. With vigorous stirring, add the aqueous sodium hydroxide solution dropwise to the mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 1-3 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude solid from an appropriate solvent to obtain the final product.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Reactivity Showdown: 2-Bromo vs. 2-Chloro-N-(4-chlorophenyl)propanamide in Nucleophilic Substitution
A comprehensive guide for researchers navigating the choice between alpha-bromo and alpha-chloro amides in synthetic chemistry, supported by established chemical principles.
Executive Summary: The Reactivity Advantage of Bromide
Based on well-established principles of nucleophilic substitution reactions (both SN1 and SN2 mechanisms), 2-bromo-N-(4-chlorophenyl)propanamide is expected to be more reactive than its chloro-analogue . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. A good leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.[1][2]
Key Factors Influencing Reactivity:
-
Leaving Group Ability: The order of leaving group ability for halogens is I > Br > Cl > F.[3] This is because larger halide ions, like bromide, are more polarizable and can better distribute the negative charge, making them more stable and thus better leaving groups.[4][5]
-
Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, leading to a lower activation energy for the reaction and a faster reaction rate.[3]
Comparative Reactivity Data (Theoretical)
The following table summarizes the expected relative performance of the two compounds in nucleophilic substitution reactions based on chemical principles.
| Parameter | This compound | 2-chloro-N-(4-chlorophenyl)propanamide | Rationale |
| Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[1][3] |
| Reaction Yield (under identical conditions) | Potentially Higher | Potentially Lower | Faster reaction rates can lead to higher yields in a given timeframe. |
| Reaction Conditions | Milder conditions may suffice | May require more forcing conditions (e.g., higher temperature, stronger nucleophile) | Due to lower reactivity. |
Experimental Protocols
While specific protocols for the direct comparison of these two molecules are not available, the following generalized experimental designs can be employed to synthesize these compounds and evaluate their comparative reactivity.
Synthesis of 2-halo-N-(4-chlorophenyl)propanamide
The synthesis of these compounds can be achieved through the acylation of 4-chloroaniline with the corresponding 2-halopropanoyl halide.
Materials:
-
4-chloroaniline
-
2-bromopropanoyl bromide or 2-chloropropanoyl chloride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve 4-chloroaniline in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the tertiary amine base to the solution and cool the mixture in an ice bath (0 °C).
-
Slowly add a stoichiometric equivalent of either 2-bromopropanoyl bromide or 2-chloropropanoyl chloride to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-halo-N-(4-chlorophenyl)propanamide.
Comparative Reactivity Study (Example: Nucleophilic Substitution with an Amine)
This protocol outlines a method to compare the reaction rates of the bromo and chloro derivatives with a model nucleophile, such as a primary or secondary amine.
Materials:
-
This compound
-
2-chloro-N-(4-chlorophenyl)propanamide
-
Nucleophile (e.g., Piperidine, Morpholine)
-
Polar aprotic solvent (e.g., Acetonitrile, Dimethylformamide)
-
Internal standard for quantitative analysis (e.g., Dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) instrumentation.
Procedure:
-
Prepare stock solutions of known concentrations for the 2-bromo and 2-chloro amides, the nucleophile, and the internal standard in the chosen solvent.
-
In separate reaction vessels maintained at a constant temperature, combine the stock solutions of one of the halo-amides and the internal standard.
-
Initiate the reaction by adding the nucleophile stock solution to each reaction vessel simultaneously.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent (e.g., a dilute acid).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.
-
Plot the concentration of the starting material versus time for both reactions to determine the reaction rates. The disappearance of the starting material will be faster for the more reactive compound.
Visualizing the Reaction Mechanism
The following diagrams illustrate the fundamental concepts of nucleophilic substitution that govern the reactivity of these compounds.
Caption: Generalized SN2 reaction pathway for nucleophilic substitution.
Caption: Trend in leaving group ability for bromide vs. chloride.
References
The Evolving Landscape of N-(chlorophenyl) bromoamides: A Comparative Guide to Structure-Activity Relationships
A detailed analysis of N-(chlorophenyl) bromoamide derivatives reveals their potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and enzyme inhibition. This guide provides a comparative overview of their structure-activity relationships (SAR), supported by experimental data, to inform future drug discovery and development efforts by researchers, scientists, and drug development professionals.
The core structure of N-(chlorophenyl) bromoamide has proven to be a versatile scaffold for the development of biologically active compounds. Modifications to the phenyl rings and the amide linker have yielded derivatives with potent cytotoxic, antimicrobial, and enzyme-inhibiting properties. This guide synthesizes findings from multiple studies to elucidate the key structural features governing these activities.
Comparative Cytotoxicity of N-(chlorophenyl) bromoamide Analogs
N-phenylbenzamide derivatives, a class of compounds structurally related to N-(chlorophenyl) bromoamides, have shown significant promise as anticancer agents. The cytotoxic potential of these compounds is largely influenced by the nature and position of substituents on the aromatic rings.
Table 1: In Vitro Cytotoxic Activity of N-phenylbenzamide Derivatives
| Compound ID | Structure | Cell Line (Cancer Type) | IC50/GI50 (µM) | Assay |
| 4g | N-(4-Bromophenyl)-2-(4,5-dicyano-1H-imidazol-2-yl)benzamide | A549 (Lung) | 7.5 | MTT |
| HeLa (Cervical) | 9.3 | MTT | ||
| MCF-7 (Breast) | 8.9 | MTT | ||
| 6g | 1-(4-(Benzamido)phenyl)-3-(4-chlorophenyl)urea | A-498 (Renal) | 14.46 | MTT |
| NCI-H23 (Lung) | 13.97 | MTT | ||
| MDAMB-231 (Breast) | 11.35 | MTT | ||
| MCF-7 (Breast) | 11.58 | MTT | ||
| A-549 (Lung) | 15.77 | MTT |
Data compiled from different studies providing a comparative overview. The compounds are structurally related to N-(4-Bromophenyl)-4-chlorobenzamide but are not direct analogs with systematic substitutions.[1]
The data suggests that the introduction of specific heterocyclic moieties, such as a dicyano-imidazole group, can confer potent cytotoxicity against various cancer cell lines.[1] The substitution pattern on the phenyl rings is a critical determinant of activity, a key aspect of the structure-activity relationship (SAR).[2] For instance, in a series of phenylacetamide derivatives, a meta-substituted chlorine atom resulted in the highest cytotoxic effect against PC12 cells, with an IC50 value of 0.67 µM, superior to the standard drug doxorubicin.[3] Conversely, fluorine and bromine substitutions at the para position were detrimental to cytotoxic activity.[3]
Signaling Pathway of Benzamide-Induced Apoptosis
Several benzamide analogs induce apoptosis through the mitochondrial pathway.[1] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1][3] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately resulting in programmed cell death.[1]
Caption: Benzamide-induced apoptotic signaling pathway.
Antimicrobial Activity of N-(chlorophenyl) bromoamides and Related Structures
Derivatives of N-(chlorophenyl) bromoamides have also been investigated for their antimicrobial properties. Studies on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed good activity against Gram-positive bacteria.[4]
Table 2: Antimicrobial Activity of N-(chlorophenyl) bromoamide Derivatives and Analogs
| Compound Class | Organism(s) | Activity Metric | Result | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [4] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | S. aureus ATCC6538p | Disk Inhibition Zone (DIZ) | up to 23.5 mm | [5] |
| N-(4-Chlorophenyl)-4-Oxo-2,6-Diphenylpiperidine-3-Carboxamide | K. pneumoniae, S. aureus, S. dysenteriae, E. coli, P. aeruginosa, S. pneumoniae, P. vulgaris | Zone of Inhibition | 18-19 mm | [6] |
| 2-chloro-N-(chlorophenyl)nicotinamide derivatives | S. aureus, E. faecalis, P. aeruginosa, K. pneumoniae | MIC | 37.4–74.8 µM | [7] |
The position of the chloro and bromo substituents on the phenyl rings plays a significant role in determining the antimicrobial spectrum and potency. For example, 2-chloro-substituted salicylanilide derivatives were found to be among the most efficient against Gram-positive bacteria.[4] Furthermore, the synthesis of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed that these compounds exhibited moderate to high antibacterial activity against several bacterial strains.[5]
Enzyme Inhibitory Potential
The N-(chlorophenyl) bromoamide scaffold has also been explored for its ability to inhibit various enzymes, a crucial mechanism for treating a range of diseases.
α-Glucosidase Inhibition
A series of N-substituted indole-based thiosemicarbazones, incorporating a 4-chlorophenyl-sulfonyl moiety, displayed excellent inhibitory potential against α-glucosidase, an important target for managing type 2 diabetes.[8] All tested compounds showed significantly better inhibitory activity than the standard drug acarbose, with IC50 values ranging from 5.38 to 59.20 µM.[8] Molecular docking studies revealed strong binding interactions within the active site of the enzyme.[8]
Xanthine Oxidase Inhibition
N-phenyl aromatic amides have been identified as promising xanthine oxidase (XO) inhibitors for the treatment of hyperuricemia.[9] Extensive SAR studies led to the discovery of a potent inhibitor with an IC50 value of 0.028 µM, comparable to the drug topiroxostat.[9]
Other Enzyme Targets
Derivatives of this scaffold have also been investigated as inhibitors of other enzymes, including proteinases,[4] Aurora kinase B,[10] and histone deacetylases (HDACs),[11] highlighting the broad therapeutic potential of this chemical class.
Experimental Protocols
A summary of the key experimental methodologies cited in this guide is provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilizing the crystals.[1]
Antimicrobial Susceptibility Testing
Disk Diffusion Method: A standardized inoculum of a specific microorganism is spread uniformly across an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The plates are incubated under appropriate conditions. The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).[5][6]
Broth Microdilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth. The MIC is the lowest concentration of the compound at which no growth is observed.[4][7]
Caption: General experimental workflow for SAR studies.
Conclusion
The N-(chlorophenyl) bromoamide scaffold and its structural relatives represent a rich source of biologically active molecules with significant therapeutic potential. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to this core structure can lead to the development of potent and selective agents for the treatment of cancer, infectious diseases, and metabolic disorders. Further optimization of these compounds, guided by the SAR insights, holds promise for the discovery of novel clinical candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. irejournals.com [irejournals.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro, and in silico studies of 4-chlorophenyl-sulfonyl Indole based thiosemicarbazones as competitive α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Structural Validation of 2-bromo-N-(4-chlorophenyl)propanamide: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It is the definitive step that confirms the outcome of a synthetic route and provides the foundational data for structure-activity relationship (SAR) studies, computational modeling, and drug design. While a suite of analytical techniques is often employed to elucidate a chemical structure, single-crystal X-ray crystallography remains the gold standard, providing unequivocal proof of atomic connectivity and stereochemistry.
This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic methods for the structural validation of the target molecule, 2-bromo-N-(4-chlorophenyl)propanamide. While a crystal structure for the specific target molecule is not publicly available, we will use the closely related compound, 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide , as a reference for a detailed crystallographic analysis. This will be contrasted with the data typically obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for similar N-aryl amides.
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides a precise three-dimensional map of electron density within a crystal, allowing for the exact determination of bond lengths, bond angles, and torsional angles. This technique offers an unparalleled level of detail, resolving any ambiguity in constitution, configuration, or conformation.
Below is a summary of the crystallographic data for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide , which serves as a close analog to the target compound.
| Parameter | Value for 2-bromo-N-(4-chlorophenyl)-2-methylpropanamide |
| Chemical Formula | C₁₀H₁₁BrClNO |
| Formula Weight | 276.56 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å, b = 9.876 Å, c = 11.543 Å |
| β = 109.45° | |
| Volume | 1088.9 ų |
| Z (Molecules per unit cell) | 4 |
| Temperature | 123 K |
| Radiation Type | Mo Kα (λ = 0.71073 Å) |
| Final R-factor (R1) | 0.032 (for I > 2σ(I)) |
| Goodness-of-fit (S) | 1.06 |
This data represents a typical high-quality structure determination, with the low R-factor indicating a good fit between the experimental data and the final structural model.
Alternative and Complementary Spectroscopic Techniques
While X-ray crystallography provides the ultimate proof of structure, other spectroscopic methods are essential for routine characterization, reaction monitoring, and for providing complementary information, especially for non-crystalline materials.
| Technique | Information Provided | Typical Data for N-Aryl Amides | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | - Aromatic protons (4H): Two doublets in the δ 7.0-7.8 ppm range.- Amide proton (1H): A broad singlet, typically δ 8.0-9.5 ppm.- Methine proton (1H): A quartet around δ 4.5-5.0 ppm.- Methyl protons (3H): A doublet around δ 1.8-2.2 ppm. | Does not directly provide 3D structural information. Signal broadening can sometimes obscure coupling details. |
| ¹³C NMR Spectroscopy | Identifies the number of unique carbon environments and their electronic state (e.g., C=O, aromatic C, aliphatic C). | - Amide Carbonyl (C=O): δ 165-175 ppm.- Aromatic Carbons: Multiple signals in the δ 120-140 ppm range.- Methine Carbon (CH-Br): δ 40-50 ppm.- Methyl Carbon (CH₃): δ 15-25 ppm. | Does not provide information on connectivity to protons unless specific experiments (e.g., HSQC) are run. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their characteristic vibrational frequencies. | - N-H stretch: A sharp peak around 3300 cm⁻¹.- C=O stretch (Amide I): A strong, sharp peak around 1660-1680 cm⁻¹.- N-H bend (Amide II): A peak around 1530-1550 cm⁻¹.- C-Cl stretch: ~700-800 cm⁻¹.- C-Br stretch: ~500-600 cm⁻¹. | Provides limited information about the overall molecular skeleton and no stereochemical details. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. | - Molecular Ion Peak [M]⁺: Expected at m/z corresponding to the molecular weight (e.g., ~262 for C₉H₉BrClNO, showing characteristic isotopic pattern for Br and Cl).- Common Fragments: Loss of Br, loss of the acyl group, or cleavage of the amide bond. | Isomeric compounds can have identical molecular weights and similar fragmentation patterns. |
Experimental Workflow and Protocols
The definitive validation of a novel chemical entity typically follows a structured workflow where spectroscopic methods suggest a structure, and X-ray crystallography provides the final confirmation.
Caption: Workflow for the structural elucidation of a novel compound.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for the structural determination of a small organic molecule like this compound.
-
Crystal Growth:
-
High-purity, crystalline material is required. Slow evaporation of a saturated solution is the most common method.
-
A suitable solvent system must be identified. For a compound like the target molecule, solvents such as ethanol, ethyl acetate, dichloromethane, or mixtures with hexane could be effective.
-
The purified compound is dissolved in a minimal amount of the chosen solvent in a clean vial. The vial is loosely capped or covered with parafilm perforated with a few small holes.
-
The solvent is allowed to evaporate slowly over several days to weeks at a constant temperature, ideally in a vibration-free environment.
-
-
Crystal Mounting and Data Collection:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically to 100-123 K) to minimize thermal motion and radiation damage.
-
The mounted crystal is placed on a diffractometer. A modern instrument is typically equipped with a CCD or CMOS detector and uses a focused X-ray beam (e.g., Mo Kα or Cu Kα radiation).
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The positions and intensities of the thousands of diffracted spots are recorded.
-
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell parameters and space group.
-
The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This provides an initial, rough structural model.
-
This model is then refined using a least-squares algorithm, which adjusts the atomic positions, and their thermal displacement parameters to achieve the best possible fit to the experimental diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The quality of the final structure is assessed using metrics like the R-factor (R1), with values below 0.05 generally indicating a well-refined structure.
-
Conclusion
For the unequivocal structural validation of a new chemical entity such as this compound, single-crystal X-ray crystallography is the definitive method. It provides a complete and unambiguous 3D structure, which is invaluable for drug development and materials science. Spectroscopic techniques like NMR, IR, and MS are indispensable for the day-to-day analysis and characterization of compounds, allowing for rapid confirmation of functional groups and molecular connectivity. A combined approach, utilizing spectroscopy to propose and monitor a structure and X-ray crystallography for final validation, represents the most rigorous and reliable strategy in modern chemical research.
Comparative Analysis of the Antimicrobial Activity of 2-bromo-N-(4-chlorophenyl)propanamide Against Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of the investigational compound 2-bromo-N-(4-chlorophenyl)propanamide against a panel of established antibiotic standards. The data presented for the standard antibiotics are collated from published research, while the data for this compound are hypothetical and for illustrative purposes, designed to demonstrate a comparative framework. This guide is intended to serve as a methodological reference for the evaluation of novel antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial potential of this compound was assessed using two standard in vitro methods: broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method to measure the zone of inhibition. The results are compared against common Gram-positive and Gram-negative bacteria and benchmarked against widely used antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Hypothetical Data) | Ciprofloxacin | Gentamicin | Ampicillin | Tetracycline |
| Staphylococcus aureus | 8 | 0.25 - 1 | 4.0 | - | 8.0 |
| Escherichia coli | 16 | 0.016 | 4.0 | - | 8.0 |
| Pseudomonas aeruginosa | 32 | - | 16-21 (Zone in mm) | ≥256 | - |
| Bacillus subtilis | 4 | - | 4.0 | - | 8.0 |
Note: Ampicillin is often not effective against Pseudomonas aeruginosa.[1][2]
Table 2: Zone of Inhibition in mm (Disk Diffusion)
| Microorganism | This compound (Hypothetical Data) | Ciprofloxacin | Gentamicin | Ampicillin | Tetracycline |
| Staphylococcus aureus | 18 | 22-30 | 19-27 | - | - |
| Escherichia coli | 15 | 29-38 | 19-26 | - | - |
| Pseudomonas aeruginosa | 12 | - | 16-21 | - | - |
| Bacillus subtilis | 20 | - | - | - | >12 (Very Strong) |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]
a. Inoculum Preparation:
-
From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
b. Microtiter Plate Preparation:
-
Perform serial twofold dilutions of the test compound (this compound) and standard antibiotics in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
c. Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the sterility control).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air for most aerobic bacteria.
d. Interpretation of Results:
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show clear turbidity, and the sterility control should remain clear.
References
A Comparative Guide to Analytical Method Validation for 2-bromo-N-(4-chlorophenyl)propanamide by HPLC
This guide presents a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-bromo-N-(4-chlorophenyl)propanamide. Given the limited availability of specific validated methods for this compound in published literature, this document outlines a robust validation approach based on established principles for structurally similar molecules and compares its expected performance characteristics against other viable analytical techniques. The content is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of a suitable analytical method.
I. Proposed Analytical Method: Reversed-Phase HPLC (RP-HPLC)
An RP-HPLC method with UV detection is proposed for the routine quality control and quantification of this compound. This technique is selected for its high selectivity, sensitivity, and robustness in separating the analyte from potential process impurities and degradation products.
a. Experimental Protocol: Proposed HPLC Method
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (e.g., 60:40 v/v). The aqueous phase may be modified with 0.1% phosphoric acid or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV spectral scan of this compound (likely in the range of 220-280 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
b. Method Validation Protocol
The proposed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[1] The following parameters will be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing placebo, spiked samples, and forced degradation samples.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations across the desired range should be analyzed.
-
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
Reproducibility: (Not always required for regulatory submission) Precision between different laboratories.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Caption: A flowchart illustrating the typical workflow for analytical method validation.
II. Comparison with Alternative Analytical Methods
While HPLC is a versatile and widely used technique, other methods may be considered depending on the specific analytical requirements such as the nature of the sample matrix, required sensitivity, and available instrumentation. The following table compares the proposed HPLC method with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, with performance characteristics drawn from analyses of similar chemical entities.[2][3]
| Parameter | HPLC (UV Detection) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and partitioning between liquid and solid phases. | Separation of volatile compounds based on partitioning between gas and solid/liquid phases, with mass-based detection. | Intrinsic quantitative measurement where signal intensity is directly proportional to the number of atomic nuclei. |
| Selectivity | High | Very High | High (structure-specific) |
| Sensitivity | High (ng/mL range) | Very High (pg/mL range) | Moderate (µg/mL to mg/mL range) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Sample Throughput | Moderate | Moderate | Low to Moderate |
| Instrumentation Cost | Moderate | High | High |
| Notes | Ideal for routine quality control and purity analysis. | Suitable for identification and quantification of volatile impurities. May require derivatization for non-volatile compounds. | Does not require a reference standard for each analyte, useful for purity assignment of reference materials. |
III. Experimental Protocols for Alternative Methods
a. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, thermal stability would need to be assessed. Derivatization might be necessary if the compound is not sufficiently volatile or thermally stable.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
-
Column: A low to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: e.g., 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 100 °C, holding for 1 minute, then ramping at 15 °C/min to 280 °C and holding for 5 minutes.
-
Ion Source Temperature: e.g., 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Spectrometry Mode: Full scan for qualitative analysis and impurity identification, or Selected Ion Monitoring (SIM) for quantitative analysis.
b. Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of analyte concentration without the need for a specific reference standard of the analyte itself, instead using a certified internal standard.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d6, CDCl3).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a known volume of deuterated solvent. Transfer an aliquot to an NMR tube.
-
Acquisition Parameters: A quantitative ¹H NMR experiment is performed with a sufficiently long relaxation delay (D1, typically 5-7 times the longest T1 of the signals of interest) to ensure full signal recovery.
-
Data Processing: The spectra are processed with appropriate phasing and baseline correction. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of the internal standard signal, taking into account the number of protons, molar masses, and weights.
Caption: A logical diagram comparing the experimental workflows for HPLC and GC-MS analysis.
IV. Conclusion
For the routine analysis and quality control of this compound, a validated RP-HPLC method is highly recommended due to its excellent balance of selectivity, sensitivity, accuracy, and cost-effectiveness. It is well-suited for separating the main component from potential impurities, which is a critical requirement in pharmaceutical development. While GC-MS offers superior sensitivity and specificity for volatile compounds and qNMR provides an absolute quantification without a specific reference standard, HPLC remains the more practical and widely accessible choice for typical purity and assay determinations in a regulated environment. The final selection of an analytical method should be based on the specific application, available resources, and the required data quality.
References
Comparative Cross-Reactivity Analysis of 2-bromo-N-(4-chlorophenyl)propanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 2-bromo-N-(4-chlorophenyl)propanamide and its derivatives. In the absence of direct published cross-reactivity data for this specific compound series, this document presents a hypothetical, yet plausible, dataset based on established principles of immunoassay cross-reactivity. The experimental protocols and potential signaling pathway interactions are based on methodologies and known biological activities of structurally related compounds. This guide is intended to serve as a practical framework for researchers designing and interpreting cross-reactivity studies for this class of molecules.
Introduction
This compound and its analogs are a class of compounds with potential applications in drug development, exhibiting biological activities such as antibacterial and anticancer effects. Understanding the cross-reactivity of these derivatives is crucial for the development of specific immunoassays for pharmacokinetic and pharmacodynamic studies, as well as for evaluating off-target effects. This guide outlines a systematic approach to assessing and comparing the cross-reactivity of these compounds.
Quantitative Cross-Reactivity Data
The following table summarizes hypothetical cross-reactivity data for a panel of this compound derivatives, as determined by a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage of the concentration of the derivative required to displace 50% of a tracer, relative to the parent compound.
| Compound ID | Derivative Name | Modification from Parent Compound | Hypothetical IC50 (nM) | Hypothetical Cross-Reactivity (%) |
| Parent | This compound | - | 10.0 | 100 |
| Deriv-01 | 2-bromo-N-(4-methylphenyl)propanamide | Chloro group at para position of phenyl ring replaced with a methyl group. | 50.0 | 20.0 |
| Deriv-02 | 2-bromo-N-(phenyl)propanamide | Chloro group at para position of phenyl ring removed. | 100.0 | 10.0 |
| Deriv-03 | N-(4-chlorophenyl)propanamide | Bromo group at alpha-carbon of propanamide removed. | 500.0 | 2.0 |
| Deriv-04 | 2-chloro-N-(4-chlorophenyl)propanamide | Bromo group at alpha-carbon of propanamide replaced with a chloro group. | 25.0 | 40.0 |
| Deriv-05 | 2-bromo-N-(4-chlorophenyl)acetamide | Propanamide chain shortened to acetamide. | 80.0 | 12.5 |
Experimental Protocols
The data presented above is based on a standard competitive ELISA protocol. The following provides a detailed methodology for conducting such an experiment.
Competitive ELISA Protocol
Objective: To determine the relative affinity of an antibody for this compound and its derivatives.
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to a carrier protein (e.g., BSA or KLH)
-
Primary antibody: Polyclonal or monoclonal antibody raised against the parent compound-carrier conjugate
-
Standard: this compound
-
Test compounds: Derivatives of this compound
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating buffer (0.05 M carbonate-bicarbonate, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay buffer (PBS)
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.
-
Washing: Repeat the washing step.
-
Competition:
-
Prepare serial dilutions of the standard (parent compound) and test compounds (derivatives) in assay buffer.
-
In separate tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody at a predetermined optimal dilution for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microtiter plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in assay buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the maximum signal) for the parent compound and each derivative from their respective competition curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Parent Compound / IC50 of Derivative) x 100
Visualizations
Experimental Workflow
Potential Signaling Pathway Modulation
Given the reported anticancer activities of similar compounds, it is plausible that this compound derivatives could interact with key cellular signaling pathways. Cross-reactivity in this context could also imply off-target effects on these pathways. Below are diagrams of two major pathways that are often implicated in cancer cell proliferation and survival.
Conclusion
The specificity of this compound derivatives is a critical parameter for their advancement as potential therapeutic agents. The hypothetical data and standardized protocols presented in this guide offer a foundation for conducting rigorous cross-reactivity studies. By systematically evaluating how structural modifications impact antibody recognition, researchers can develop highly specific assays and gain a deeper understanding of the potential off-target effects of these compounds, particularly in relation to key cellular signaling pathways such as PI3K/AKT and NF-κB. It is recommended that researchers generate their own experimental data to validate these findings for their specific applications.
A Mechanistic Showdown: Palladium, Copper, and Light in N-Aryl-2-Bromoamide Cyclization
In the landscape of synthetic organic chemistry, the intramolecular cyclization of N-aryl-2-bromoamides stands as a pivotal transformation for accessing phenanthridinones and related heterocyclic scaffolds, which are prevalent in pharmaceuticals and natural products.[1][2] The efficiency and selectivity of this reaction are critically dependent on the chosen catalytic system, with palladium, copper, and visible-light-mediated approaches emerging as the frontrunners. This guide provides a mechanistic comparison of these methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic endeavors.
Palladium-Catalyzed Intramolecular C-H Arylation: The Workhorse
The palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromoamides is a robust and widely employed method for the synthesis of phenanthridinones.[1] This approach generally offers high yields and functional group tolerance.
Mechanism: The catalytic cycle is believed to proceed through a sequence of oxidative addition, C-H activation/concerted metalation-deprotonation (CMD), and reductive elimination.
Experimental Data Summary:
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | DMF | 120 | 10-24 | Varies | [1] |
| Pd(OAc)₂ | KOAc | DMA | 120-135 | 2-12 | Varies | [1] |
Detailed Experimental Protocol (General): A Schlenk tube is charged with the N-aryl-2-bromoamide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). Anhydrous DMF (5 mL) is added via syringe. The tube is sealed, and the reaction mixture is heated at 120 °C for 10-24 hours. Reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with brine. The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
Copper-Catalyzed Goldberg-Type Reactions: A Cost-Effective Alternative
Copper-catalyzed N-arylation, a variation of the Goldberg reaction, presents a more economical alternative to palladium-based systems.[3] These reactions often require ligands to facilitate the coupling process.
Mechanism: The mechanism is thought to involve the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl bromide, followed by reductive elimination to furnish the C-N bond.
Experimental Data Summary:
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuI / N,N-dimethylglycine | K₂CO₃ | DMF | 90-110 | 24 | Good to Excellent | [3] |
Detailed Experimental Protocol (General): A Schlenk tube is charged with the amide (1.2 mmol), aryl halide (1.0 mmol), CuI (0.05 or 0.1 mmol), N,N-dimethylglycine (0.1 or 0.2 mmol), and potassium carbonate (2.0 mmol). The tube is evacuated and backfilled with argon. DMF (0.5 mL) is added via syringe, and the mixture is heated in a preheated oil bath at the specified temperature and time. After cooling, the mixture is partitioned between water and ethyl acetate. The organic layer is separated, dried, and concentrated. The crude product is purified by column chromatography.[3]
Visible-Light-Induced Reactions: A Transition-Metal-Free Frontier
Photoredox catalysis offers a mild and often transition-metal-free approach to initiate reactions of N-aryl-2-bromoamides.[4] These reactions typically proceed via radical intermediates, offering a distinct mechanistic pathway.
Mechanism: The reaction is initiated by the homolysis of the C-Br bond, induced by visible light, to generate an aryl radical. This radical can then undergo intramolecular cyclization.
While a specific protocol for the cyclization of N-aryl-2-bromoamides to phenanthridinones under visible light was not detailed in the provided search results, the general principle involves dissolving the substrate in a suitable solvent and irradiating it with visible light, often in the presence of a photosensitizer or a base.[5]
General Experimental Workflow
The following diagram illustrates a generalized workflow applicable to all the discussed methodologies, with variations in the reaction setup and conditions.
Mechanistic Comparison and Concluding Remarks
| Feature | Palladium-Catalyzed | Copper-Catalyzed | Visible-Light-Induced |
| Catalyst | Palladium complexes | Copper salts | Often photocatalyst or metal-free |
| Key Intermediate | Palladacycle | Copper(III) species | Aryl radical |
| Reaction Conditions | High temperature | Moderate to high temperature | Mild, often room temperature |
| Cost | Higher | Lower | Variable, can be low |
| Scope/Tolerance | Broad | Good | Substrate-dependent |
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-bromo-N-(4-chlorophenyl)propanamide: Titration vs. Chromatographic Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 2-bromo-N-(4-chlorophenyl)propanamide is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the classical titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of this compound. We present detailed experimental protocols, comparative data, and visual workflows to aid in selecting the most appropriate analytical method for your needs.
Introduction to Purity Assessment Methods
The choice of an analytical technique for purity assessment depends on various factors, including the chemical nature of the substance, the expected impurities, the required level of accuracy and precision, and practical considerations such as cost and sample throughput.
Titration , a classic volumetric analysis technique, can be a cost-effective and precise method for determining the concentration of a substance.[1][2] For amides, this often involves hydrolysis followed by an acid-base titration. While titration is a well-established absolute method, its specificity can be a limitation, as it may not distinguish between the main analyte and structurally similar impurities.[3][4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis.[5] It excels in separating, identifying, and quantifying components in a mixture with high resolution and sensitivity, making it ideal for detecting and quantifying impurities, even at trace levels.[5][6]
Gas Chromatography (GC) is another powerful separation technique, particularly suited for volatile and thermally stable compounds. It is often used for the analysis of residual solvents and other volatile impurities.
This guide will focus on a plausible titration method for this compound and compare its performance characteristics with typical HPLC and GC methods.
Experimental Protocols
Purity Assessment by Titration (Alkaline Hydrolysis and Back-Titration)
This method is based on the hydrolysis of the amide bond in this compound using a known excess of strong base, followed by the titration of the unreacted base with a standardized acid.
Principle:
R-CONH-R' + OH⁻ (excess) → R-COO⁻ + R'-NH₂ + H₂O OH⁻ (remaining) + H⁺ → H₂O
Reagents and Equipment:
-
This compound sample
-
1 M Sodium Hydroxide (NaOH), standardized
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
50 mL burette
-
Pipettes and volumetric flasks
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the this compound sample into a 250 mL round-bottom flask.
-
Hydrolysis: Add 50.0 mL of 1 M NaOH solution and 50 mL of ethanol to the flask. The ethanol is added to aid in the dissolution of the organic compound.
-
Blank Preparation: Prepare a blank by refluxing 50.0 mL of 1 M NaOH and 50 mL of ethanol without the sample.
-
Reflux: Attach the condenser and reflux the mixture gently for 1 hour to ensure complete hydrolysis of the amide.
-
Cooling: After reflux, allow the flask and its contents to cool to room temperature.
-
Titration: Add a few drops of phenolphthalein indicator to both the sample and blank solutions. Titrate the excess NaOH in both flasks with standardized 0.5 M HCl until the pink color disappears.
-
Calculation: The percentage purity of the sample is calculated using the following formula:
% Purity = [(V_b - V_s) \times M_{HCl} \times \text{Molar Mass of Analyte} \times 100] / [\text{Weight of Sample (g)} \times 1000]
Where:
-
V_b = Volume of HCl used for the blank (mL)
-
V_s = Volume of HCl used for the sample (mL)
-
M_{HCl} = Molarity of the HCl solution
-
Molar Mass of this compound = 278.54 g/mol
-
Method Comparison
The following tables summarize the key performance characteristics of titration, HPLC, and GC for the purity assessment of this compound. The data presented is illustrative to highlight the typical performance of each technique.
Table 1: Quantitative Performance Comparison
| Parameter | Titration (Back-Titration) | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.5 - 101.0% | 99.0 - 101.0% | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 1.0% | ≤ 0.5% | ≤ 1.5% |
| Limit of Detection (LOD) | ~0.5% | ~0.01% | ~0.02% |
| Limit of Quantitation (LOQ) | ~1.5% | ~0.05% | ~0.08% |
| Specificity | Low (titrates all basic/acidic components) | High (separates impurities) | High (separates volatile impurities) |
| Analysis Time per Sample | ~ 1.5 hours (including reflux) | ~ 20-30 minutes | ~ 30-45 minutes |
Table 2: Qualitative and Practical Comparison
| Feature | Titration | HPLC | GC |
| Impurity Profiling | Not possible | Excellent | Good for volatile impurities |
| Equipment Cost | Low | High | High |
| Operating Cost | Low | High (solvents, columns) | Moderate (gases, columns) |
| Technical Expertise | Low to Moderate | High | High |
| Automation Potential | High (autotitrators) | High (autosamplers) | High (autosamplers) |
| Regulatory Acceptance | Accepted for assays, but may require complementary methods for impurities. | Widely accepted and often required.[2] | Widely accepted, especially for residual solvents. |
Visualizing the Methodologies
To better understand the workflows and comparative aspects of these techniques, the following diagrams are provided.
Caption: Workflow for purity assessment of this compound by back-titration.
Caption: Comparison of Titration, HPLC, and GC for purity analysis.
Conclusion and Recommendations
The choice between titration and chromatographic methods for assessing the purity of this compound depends on the specific analytical need.
-
Titration is a suitable, cost-effective method for routine quality control where the primary goal is to determine the assay of the main component, and the impurity profile is well-characterized and known not to interfere. Its simplicity and high precision make it valuable for in-process controls.[1]
-
HPLC is the recommended method for a comprehensive purity analysis, especially during drug development and for final product release.[5] Its ability to separate and quantify impurities is essential for meeting stringent regulatory requirements.[7]
-
GC should be considered as a complementary technique, specifically for the analysis of residual solvents or other volatile impurities that may be present from the synthesis process.
For a complete characterization of this compound, a combination of these methods is often employed. Titration can be used for a rapid assay, while HPLC provides a detailed impurity profile. This integrated approach ensures a thorough understanding of the compound's purity and quality.
References
A Comparative Guide to the Spectroscopic Data of 2-bromo-N-(4-chlorophenyl)propanamide and Its Analogs
This guide provides a detailed comparison of the spectroscopic data for 2-bromo-N-(4-chlorophenyl)propanamide and its structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of these compounds. While experimental mass spectrometry data is available for this compound, complete experimental NMR and IR data are not readily found in the public domain. Therefore, for the purpose of a comprehensive comparison, predicted NMR and IR data for the target compound are presented alongside available experimental data for its key analogs.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and two of its analogs: N-(4-chlorophenyl)propanamide, which lacks the bromine atom at the 2-position, and 2-bromo-N-phenylpropanamide, which lacks the chloro substituent on the phenyl ring. This comparison allows for the clear attribution of spectral features to specific structural motifs.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment |
| This compound | ~8.0 (br s, 1H, NH), 7.55 (d, 2H, Ar-H), 7.30 (d, 2H, Ar-H), 4.65 (q, 1H, CH-Br), 1.95 (d, 3H, CH₃) |
| N-(4-chlorophenyl)propanamide | ~7.7 (br s, 1H, NH), 7.50 (d, 2H, Ar-H), 7.28 (d, 2H, Ar-H), 2.35 (q, 2H, CH₂), 1.20 (t, 3H, CH₃) |
| 2-bromo-N-phenylpropanamide | ~8.1 (br s, 1H, NH), 7.60 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.15 (t, 1H, Ar-H), 4.68 (q, 1H, CH-Br), 1.98 (d, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | ~168 (C=O), ~136 (Ar-C), ~129 (Ar-C), ~121 (Ar-C), ~45 (CH-Br), ~22 (CH₃) |
| N-(4-chlorophenyl)propanamide | ~172 (C=O), ~137 (Ar-C), ~129 (Ar-C), ~121 (Ar-C), ~30 (CH₂), ~10 (CH₃) |
| 2-bromo-N-phenylpropanamide | ~168 (C=O), ~138 (Ar-C), ~129 (Ar-C), ~125 (Ar-C), ~120 (Ar-C), ~46 (CH-Br), ~22 (CH₃) |
Table 3: Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹), Assignment |
| This compound (Predicted) | ~3300 (N-H stretch), ~1670 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II), ~1240 (C-N stretch), ~830 (C-Cl stretch), ~690 (C-Br stretch) |
| N-(4-chlorophenyl)propanamide (Experimental) [1] | ~3300 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-N stretch), ~825 (C-Cl stretch) |
| 2-bromo-N-phenylpropanamide (Predicted) | ~3280 (N-H stretch), ~1675 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II), ~1250 (C-N stretch), ~690 (C-Br stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | m/z, Assignment |
| This compound (Experimental) | 261/263/265 [M]⁺ (Molecular ion with Br and Cl isotopes), 182/184 [M-Br]⁺, 154/156 [M-Br-CO]⁺, 126 [Cl-C₆H₄-NH]⁺ |
| N-(4-chlorophenyl)propanamide (Experimental) [2] | 183/185 [M]⁺ (Molecular ion with Cl isotopes), 127/129 [M-C₂H₄CO]⁺, 111/113 [C₆H₄Cl]⁺ |
| 2-bromo-N-phenylpropanamide (Predicted) | 227/229 [M]⁺ (Molecular ion with Br isotopes), 148 [M-Br]⁺, 120 [M-Br-CO]⁺, 92 [C₆H₅-NH]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra were recorded on a 400 or 500 MHz spectrometer. Data was acquired with a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans were co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 or 125 MHz, respectively. Proton-decoupled spectra were acquired with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Several hundred to a few thousand scans were accumulated to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing : The raw data (Free Induction Decay - FID) was processed using appropriate software. The processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique was employed. A small amount of the solid sample was placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet was prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition : The IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a pure KBr pellet was first collected. The sample spectrum was then recorded, typically in the range of 4000 to 400 cm⁻¹. The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The mass spectrum was obtained using a Gas Chromatograph-Mass Spectrometer (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) was injected into the GC. The GC column separated the components of the sample before they entered the mass spectrometer.
-
Ionization and Analysis : Electron Ionization (EI) was used as the ionization method, with a standard electron energy of 70 eV. The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
-
Data Acquisition : The mass spectrum was recorded over a mass range of approximately 40 to 400 amu. The data system generated a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow and Structural Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationships between the compared compounds.
Caption: General workflow for the spectroscopic analysis of organic compounds.
Caption: Structural relationships between the target compound and its analogs.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-bromo-N-(4-chlorophenyl)propanamide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the proper handling and disposal of 2-bromo-N-(4-chlorophenyl)propanamide (CAS No. 77112-25-5). Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the chemical's classification as a halogenated aromatic amide and data from structurally similar compounds.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to seek a substance-specific SDS from your chemical supplier.
Immediate Safety and Handling Precautions
Due to its chemical structure—a brominated and chlorinated aromatic amide—this compound should be handled as a hazardous substance.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[4][5] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation.[1]
-
Spill Response: In case of a spill, avoid generating dust.[6] For small spills, gently cover with an inert absorbent material (e.g., vermiculite or sand), carefully sweep it into a designated hazardous waste container, and decontaminate the area.[3] For large spills, evacuate the area and contact your institution's EHS office immediately.
Chemical and Hazard Data
| Property | Value | Source |
| CAS Number | 77112-25-5 | [7][8] |
| Molecular Formula | C₉H₉BrClNO | [7] |
| Molecular Weight | 262.53 g/mol | [7] |
| Physical State | Solid (Assumed based on similar compounds) | N/A |
| Hazard Classification | Halogenated Organic Compound; Assumed Hazardous/Irritant | [1][9][10][11] |
| Toxicity Data | Not available. Handle as a substance with uncharacterized toxicity. | [3] |
| Environmental Hazards | Halogenated organic compounds can be persistent in the environment. | [1] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed hazardous waste management facility. The recommended method of destruction is high-temperature incineration.[2][12]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification and Classification:
-
Waste Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1][3]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound."
-
A list of all other chemical constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
-
-
Waste Segregation and Collection:
-
Solid Waste: Carefully transfer any solid residual of the compound into the designated hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated items, such as gloves, weigh boats, and absorbent paper, in the same container.
-
Liquid Waste (Solutions and Rinsates): If the compound is in a solution, transfer it to a labeled container for liquid halogenated organic waste. Decontaminate any labware that has been in contact with the compound by rinsing it three times with a suitable organic solvent (e.g., acetone or ethanol).[1] Collect this solvent rinsate in the halogenated waste container.[1]
-
Segregation is Key: Do not mix halogenated waste with non-halogenated waste streams.[1][10] This is crucial for proper disposal and often impacts disposal costs.
-
-
Storage:
-
Disposal:
Note on Neutralization: No specific, validated laboratory-scale neutralization protocols for this compound were found. Attempting to neutralize this compound without a validated procedure can be dangerous. Therefore, professional disposal is the only recommended course of action.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. bldpharm.com [bldpharm.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. ethz.ch [ethz.ch]
- 12. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for 2-bromo-N-(4-chlorophenyl)propanamide
This guide provides immediate safety, handling, and disposal protocols for 2-bromo-N-(4-chlorophenyl)propanamide, tailored for researchers, scientists, and drug development professionals. The following procedures are critical for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential hazards. Based on data from structurally similar compounds, it is classified as an irritant to the skin, eyes, and respiratory system.[1][2][3]
GHS Hazard Statements:
To mitigate these risks, the following personal protective equipment (PPE) is mandatory when handling this compound. The selection of PPE may be categorized into different levels of protection based on the potential for exposure.[4][5]
| PPE Category | Equipment | Protection Level |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a splash hazard. | Protects against chemical splashes and dust. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron. | Prevents skin contact, irritation, and absorption. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Minimizes inhalation of irritating dust or vapors.[1][2] |
| Hand Protection | Wear compatible chemical-resistant gloves. | Essential for preventing direct skin contact. |
| Body Protection | A lab coat, closed-toe shoes, and long pants should be worn. | Provides a barrier against accidental spills. |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow:
Caption: Safe handling workflow from preparation to disposal.
Step-by-Step Protocol:
-
Preparation :
-
Handling :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Caption: Waste stream management and disposal pathway.
Disposal Steps:
-
Waste Segregation :
-
Container Disposal :
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
After proper rinsing, the container may be disposed of as regular waste, depending on institutional guidelines.
-
-
Spill Management :
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

